Product packaging for 4-Methylsulfonyl-2-nitrotoluene(Cat. No.:CAS No. 1671-49-4)

4-Methylsulfonyl-2-nitrotoluene

Cat. No.: B156614
CAS No.: 1671-49-4
M. Wt: 215.23 g/mol
InChI Key: OXBDLEXAVKAJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylsulfonyl-2-nitrotoluene is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4S B156614 4-Methylsulfonyl-2-nitrotoluene CAS No. 1671-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBDLEXAVKAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350742
Record name 4-Methylsulfonyl-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-49-4
Record name 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesyl-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylsulfonyl-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mesyl-2-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene (CAS: 1671-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for 4-Methylsulfonyl-2-nitrotoluene. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₄S.[1][2] It is also known by several synonyms, including 2-Nitro-4-methylsulfonyltoluene and Methyl 3-nitro-p-tolyl sulfone.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and herbicides.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 215.23 g/mol [1][2]
Melting Point 120-121 °C[3][4][5]
Boiling Point 387.8 °C at 760 mmHg (Predicted)[3][4][5]
Density 1.350 g/cm³ (Predicted)[3][4][5]
Water Solubility 370 mg/L at 25 °C[3][6]
LogP 1.04[1]
Appearance White to off-white solid[3]
Spectral Data

While specific spectral data was not detailed in the immediate search results, analysis of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis Protocols

This compound is primarily synthesized through the nitration of p-toluenesulfonyl methyl ether or related precursors. The following protocols are based on methodologies described in patent literature.

Method 1: Sulfonation and Acyl-Chlorination Route

This method involves a multi-step synthesis starting from 2-nitrotoluene.

Experimental Workflow

G A 2-Nitrotoluene B Sulfonation with Chlorosulfonic Acid A->B C Acyl-Chlorination with Thionyl Chloride B->C D 3-Nitro-4-methylbenzene sulfonyl chloride C->D E Reaction with Sodium Sulfite and Sodium Carbonate D->E F This compound E->F

Caption: Synthesis of this compound from 2-nitrotoluene.

Protocol:

  • Sulfonation: 2-Nitrotoluene is reacted with chlorosulfonic acid.[7] The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically between 0.95:1 and 1.50:1.[7]

  • Acyl-Chlorination: A catalyst and thionyl chloride are added to the reaction mixture to produce 3-nitro-4-methylbenzene sulfonyl chloride.[7]

  • Final Reaction: The intermediate, 3-nitro-4-methylbenzene sulfonyl chloride, is then reacted with sodium sulfite and sodium carbonate.[7] This reaction is typically carried out by dissolving the reagents in water and slowly adding the sulfonyl chloride at a temperature of 0-60 °C, followed by a reaction period at 20-55 °C.[7]

Method 2: Catalytic Nitration using Solid Super-strong Acid

This method utilizes a solid super-strong acid as a catalyst for the nitration of p-methylsulfonyl toluene.

Experimental Workflow

G A p-Methylsulfonyl toluene B Nitration with Concentrated Nitric Acid and Acetic Anhydride A->B D Reaction in Organic Solvent B->D C Solid Super-strong Acid Catalyst C->B E Filtration and Purification D->E F This compound E->F

Caption: Synthesis of this compound via catalytic nitration.

Protocol:

  • Catalyst and Reagent Preparation: Concentrated nitric acid is added to a reaction vessel cooled in an ice bath, followed by the addition of a solid super-strong acid catalyst. Acetic anhydride is then added dropwise, and the mixture is stirred for 20-60 minutes.

  • Nitration Reaction: A solution of p-methylsulfonyl toluene in an organic solvent (such as dichloromethane, dichloroethane, chloroform, or carbon tetrachloride) is added dropwise to the reaction mixture. The reaction is stirred for 2 to 20 hours at a temperature of 10-40 °C.

  • Work-up and Purification: The solid catalyst is removed by filtration. The organic solvent is removed from the filtrate by distillation under reduced pressure. Water is added to the residue, and the solid product is collected by filtration, washed with water, and dried to yield 2-nitro-4-methylsulfonyl toluene.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Reverse-Phase HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[1][8]

Experimental Parameters

ParameterDescription
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Note For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][8]

Experimental Workflow

G A Sample Preparation B Injection into HPLC System A->B C Separation on Newcrom R1 Column B->C E UV Detection C->E D Mobile Phase: MeCN/Water/Phosphoric Acid D->C F Data Analysis and Quantification E->F

Caption: Analytical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary documented role is that of a chemical intermediate in the synthesis of other compounds, such as the herbicide mesotrione.[7]

While nitroaromatic compounds as a class can exhibit biological effects, it is not possible to extrapolate these general activities to this compound without specific experimental evidence. Researchers investigating the biological effects of this compound would need to conduct initial screening assays to identify potential targets and pathways.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[9][10] It is also suspected of damaging fertility.[9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

physical and chemical properties of 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides. This document consolidates available data on its properties, synthesis, and analysis to support research and development activities.

Chemical Identity and Physical Properties

This compound, with the CAS number 1671-49-4, is a substituted aromatic compound.[1][2] It is also known by several synonyms, including 2-Nitro-4-methylsulfonyltoluene and Methyl 3-nitro-p-tolyl sulfone.[1][2] The compound typically appears as a white to off-white or pale yellow solid.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₉NO₄S[1][2]
Molecular Weight 215.23 g/mol [2]
Melting Point 120-121 °C
Boiling Point 387.8 °C at 760 mmHg
Density 1.35 g/cm³
Appearance White to off-white solid
Solubility in Water 370 mg/L at 25°C
Flash Point 188.3 °C
Vapor Pressure 7.16E-06 mmHg at 25°C
Refractive Index 1.551

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a precursor, 4-methylsulfonyl toluene (methyl p-tolyl sulfone). While detailed, step-by-step laboratory protocols are proprietary and found within patent literature, the general synthetic approach is outlined below.

One common method involves the direct nitration of methyl p-tolyl sulfone using a mixture of sulfuric acid and nitric acid.[3]

Another patented method describes a multi-step synthesis starting from 2-nitrotoluene:

  • Sulfonation: 2-nitrotoluene is reacted with chlorosulfonic acid.

  • Acyl Chloride Formation: The product from the sulfonation step is then treated with a catalyst and thionyl chloride to produce 3-nitro-4-methyl benzene sulfonyl chloride.

  • Final Reaction: The sulfonyl chloride is then reacted with sodium sulfite, sodium carbonate, and chloroacetic acid to yield this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Final Product Formation cluster_product Final Product 2-Nitrotoluene 2-Nitrotoluene Sulfonation_Reaction Sulfonation 2-Nitrotoluene->Sulfonation_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonation_Reaction Acyl_Chloride_Formation Acyl Chloride Formation Sulfonation_Reaction->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride & Catalyst Thionyl_Chloride->Acyl_Chloride_Formation Intermediate 3-Nitro-4-methyl benzene sulfonyl chloride Acyl_Chloride_Formation->Intermediate Final_Reaction Final Reaction Intermediate->Final_Reaction Reagents Sodium Sulfite, Sodium Carbonate, Chloroacetic Acid Reagents->Final_Reaction Final_Product This compound Final_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]

  • Detection: The specific UV detection wavelength was not detailed in the available literature, but would typically be determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).

  • Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[4]

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions. It should be stored in a dry, room-temperature environment. The molecule possesses two key reactive sites: the nitro group and the methyl group of the toluene ring. The nitro group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid, making it a versatile intermediate for further chemical synthesis.[5]

Biological Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility is as a chemical intermediate in the synthesis of biologically active molecules, such as the herbicide mesotrione, rather than having intrinsic biological activity itself.[5]

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also suspected of damaging fertility.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.

Conclusion

This compound is a well-characterized chemical intermediate with established physical properties and synthetic routes. While detailed experimental spectroscopic data is not widely available, its identity and purity can be assessed using techniques such as HPLC. Its utility in the synthesis of herbicides and other complex organic molecules underscores its importance in the chemical and pharmaceutical industries. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.

References

Technical Guide: Solubility of 4-Methylsulfonyl-2-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methylsulfonyl-2-nitrotoluene. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document focuses on providing the known aqueous solubility, theoretical considerations for solubility in organic media, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to effectively prepare solutions and design experiments.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₉NO₄S. It is a white to off-white solid with a melting point of 120-121°C.[1][2][3][4] This compound and its isomers are of interest as intermediates in the synthesis of pharmaceuticals and dyes. A thorough understanding of its solubility is critical for its use in various chemical processes, including reaction chemistry, purification, and formulation.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, its solubility in water has been reported. The table below summarizes the known quantitative data and provides a template for recording experimentally determined values in other common organic solvents.

SolventTemperature (°C)SolubilityUnits
Water25370mg/L

Table 1: Solubility of this compound. Data for organic solvents needs to be determined experimentally.

Qualitative information from patent literature suggests that this compound has temperature-dependent solubility in toluene, as it can be crystallized from a toluene solution by cooling. This indicates that it is more soluble in hot toluene than in cold toluene.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, which includes a polar sulfonyl group (-SO₂CH₃) and a nitro group (-NO₂), as well as a nonpolar toluene backbone, suggests a moderate polarity.

  • Polar Solvents: The presence of the sulfonyl and nitro groups, which are capable of dipole-dipole interactions, suggests that this compound will exhibit some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol).

  • Nonpolar Solvents: The aromatic toluene ring provides nonpolar character, which may allow for some solubility in nonpolar solvents (e.g., toluene, hexane), particularly at elevated temperatures.

The overall solubility in a given organic solvent will be a balance between these competing polar and nonpolar interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific organic solvents, experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Separation of Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the solution using a syringe filter that is chemically compatible with the solvent to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

    • Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 60-80°C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.

    • Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and the chosen solvent is transparent in that region. It requires the preparation of a calibration curve.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • UV-Vis spectrophotometer and cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Separation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a filtered saturated solution at the desired temperature.

  • Analysis of Saturated Solution:

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Protocol cluster_spectroscopic_steps Spectroscopic Protocol cluster_results Results start Start: Select Solvent and Temperature add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Method analysis_choice->gravimetric Direct spectroscopic Spectroscopic Method analysis_choice->spectroscopic Indirect evaporate Evaporate solvent from a known volume of filtrate gravimetric->evaporate calibrate Prepare calibration curve spectroscopic->calibrate dilute Dilute filtrate to fall within calibration range spectroscopic->dilute weigh Dry and weigh the residue evaporate->weigh calculate_sol Calculate Solubility weigh->calculate_sol measure_abs Measure absorbance dilute->measure_abs measure_abs->calculate_sol end End: Report Solubility Data calculate_sol->end

References

An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene: Safety, Handling, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and physicochemical properties of 4-Methylsulfonyl-2-nitrotoluene. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and key procedures are visualized through workflow diagrams.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs. Furthermore, it is toxic to aquatic life with long-lasting effects.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 & 4Toxic if swallowed / Harmful if swallowed[1]
Acute Toxicity, Dermal3Toxic in contact with skin
Acute Toxicity, Inhalation3Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)2May cause damage to organs through prolonged or repeated exposure
Skin Sensitization1May cause an allergic skin reaction[1]
Reproductive Toxicity2Suspected of damaging fertility[1][2]
Hazardous to the Aquatic Environment, Long-term Hazard2 & 3Toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects[1]
Precautionary Statements

Adherence to the following precautionary statements is mandatory for the safe handling of this compound.

TypeStatement CodePrecautionary Statement
PreventionP260Do not breathe dust.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
ResponseP301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P311Call a POISON CENTER/doctor.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[2]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[2][5]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H9NO4S[1][6]
Molecular Weight215.23 g/mol [1][7]
Melting Point120-121°C[6][8]
Boiling Point387.8 ± 42.0 °C (Predicted)[6]
Flash Point188.3°C[6][8]
Density1.350 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility370 mg/L at 25℃[6][8]
AppearanceWhite powdery crystal[8]
Toxicological Data
TestSpeciesRouteValueSource
LD50RatDermal> 16,000 mg/kg
Acute Toxicity Estimate-Inhalation (4h, dust/mist)0.51 mg/l
Skin Corrosion/IrritationRabbit-No skin irritation (4h)

Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis. The onset of symptoms could be delayed by 2 to 4 hours or longer.

Handling and Experimental Protocols

Strict adherence to safety protocols is essential when working with this compound. The following sections outline the necessary precautions and procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with This compound engineering_controls Work within a certified chemical fume hood start->engineering_controls eye_face_protection Wear chemical safety goggles and a face shield engineering_controls->eye_face_protection hand_protection Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile) eye_face_protection->hand_protection body_protection Wear a chemical-resistant lab coat or apron hand_protection->body_protection respiratory_protection Use an air-purifying respirator with organic vapor cartridges if engineering controls are insufficient or during spills body_protection->respiratory_protection end Proceed with Experimental Work respiratory_protection->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Storage
  • Handling: Always work under a chemical fume hood. Avoid generating and inhaling dust. Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store in a locked-up area or an area accessible only to qualified or authorized personnel.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

First_Aid_Protocol cluster_first_aid First-Aid Protocol for Exposure exposure Exposure Event inhalation Inhalation Move to fresh air. Immediately call a physician. If breathing stops, apply artificial respiration. exposure->inhalation Inhaled skin_contact Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. exposure->skin_contact Skin Contact eye_contact Eye Contact Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Call an ophthalmologist. exposure->eye_contact Eye Contact ingestion Ingestion Give water to drink (two glasses at most). Seek medical advice immediately. Do NOT induce vomiting. exposure->ingestion Swallowed

Caption: First-aid measures for different routes of exposure to this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulphur oxides (SOx).[5]

  • Protective Equipment: Fire-fighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Cleanup_Workflow cluster_spill Accidental Release Measures spill Spill or Release Detected evacuate Evacuate the danger area. Consult an expert. spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (see section 3.1) ventilate->ppe contain Contain the spill. Avoid dust generation. ppe->contain collect Take up mechanically. Place in appropriate containers for disposal. contain->collect decontaminate Clean the affected area collect->decontaminate dispose Dispose of waste according to local, regional, and national regulations decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for the cleanup of an accidental release of this compound.

Ecological Information

This compound is toxic to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment. Do not let the product enter drains.[9]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant.[2] Disposal must be in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself.

This guide is intended to provide comprehensive safety and handling information. It is not exhaustive and should be used in conjunction with specific Safety Data Sheets provided by the supplier and a thorough risk assessment for any planned experimental work.

References

A Technical Guide to 4-Methylsulfonyl-2-nitrotoluene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Methylsulfonyl-2-nitrotoluene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Nomenclature and Identification

This compound is an organic compound with the CAS Number 1671-49-4.[1][2][3] It is known by several synonyms, which are crucial for comprehensive literature searches.

Identifier TypeValue
IUPAC Name 1-methyl-4-(methylsulfonyl)-2-nitrobenzene[1]
CAS Number 1671-49-4[1][2][3][4][5][6]
Molecular Formula C₈H₉NO₄S[1][2][3]
Common Synonyms 2-Nitro-4-methylsulfonyltoluene[1][2][5], 4-Mesyl-2-nitrotoluene[1][5], Methyl 3-nitro-p-tolyl sulfone[2][3], O-NITRO-P-METHYL SULFONYL TOLUENE[2][5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

PropertyValueReference
Molecular Weight 215.23 g/mol [1][3][4][5]
Melting Point 120-121°C[2][4][5]
Boiling Point 387.8 ± 42.0 °C (at 760 mmHg, Predicted)[2][5]
Density 1.350 ± 0.06 g/cm³ (Predicted)[2][5]
Flash Point 188.3 °C[2]
Water Solubility 370 mg/L at 25°C[2][5]
Appearance White to off-white solid[5]
XLogP3 1.7[1]
Topological Polar Surface Area 88.3 Ų[1]

Synthesis Protocols

The synthesis of this compound is critical for its application as an intermediate. While traditional methods often involve mixed-acid nitration with significant environmental drawbacks, modern approaches utilize solid acid catalysts for a more sustainable process.[7]

Synthesis via Solid Acid-Catalyzed Nitration

This method provides a high-yield, environmentally conscious alternative to traditional nitration.[7] It involves the nitration of p-tolyl methyl sulfone using a solid superacid catalyst, which can be recovered and reused.[7]

Experimental Protocol:

  • Catalyst and Reagent Preparation: In a reaction vessel cooled with an ice bath, add concentrated nitric acid. Subsequently, introduce the solid superacid catalyst (e.g., SO₄²⁻/MxOy) while maintaining a low temperature.

  • Activator Addition: Slowly add acetic anhydride to the mixture with continuous stirring for approximately 20 to 60 minutes. This forms a potent nitrating agent.

  • Substrate Addition: Prepare a solution of p-tolyl methyl sulfone in an organic solvent (such as dichloromethane, dichloroethane, or chloroform).[7] Add this solution dropwise to the reaction mixture. The amount of solvent should be 2 to 5 times the weight of the p-tolyl methyl sulfone.[7]

  • Reaction: Stir the complete mixture at a controlled temperature, typically between 10°C and 40°C, for 2 to 20 hours to allow the reaction to proceed to completion.[7]

  • Catalyst Recovery and Product Isolation: Filter the reaction mixture to recover the solid superacid catalyst for reuse.[7] The filtrate is then subjected to reduced pressure distillation to remove the organic solvent.

  • Purification: After solvent removal, cool the residue and add a small amount of water to precipitate the crude product. Filter the solid, wash it thoroughly with water, and dry to obtain pure 2-nitro-4-methylsulfonyl toluene.[7] This process reportedly achieves a conversion efficiency of 100% with a product yield of 95-98%.[7]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Nitration Reaction cluster_workup 3. Isolation & Purification p1 Cool Reaction Vessel (Ice Bath) p2 Add Conc. Nitric Acid + Solid Superacid Catalyst p1->p2 p3 Slowly Add Acetic Anhydride (Stir for 20-60 min) p2->p3 r1 Dripwise Addition of p-Tolyl Methyl Sulfone in Organic Solvent p3->r1 r2 Stir Reaction Mixture (10-40°C, 2-20h) r1->r2 w1 Filter Mixture r2->w1 w2 Recover Catalyst (for reuse) w1->w2 w3 Distill Filtrate (Remove Solvent) w1->w3 w4 Precipitate with Water, Filter, Wash & Dry w3->w4 w5 Final Product: 4-MS-2-NT w4->w5

Workflow for Solid Acid-Catalyzed Synthesis.

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and research purposes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation and quantification.

Reverse-Phase HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound.[6]

Experimental Protocol:

  • System Preparation: Use a Newcrom R1 HPLC column or equivalent reverse-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Use phosphoric acid as an additive. For applications requiring mass spectrometry (MS) detection, substitute phosphoric acid with formic acid.[6]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Chromatography: Equilibrate the column with the mobile phase. Inject the sample and run the analysis. The separation is based on the compound's partitioning between the stationary and mobile phases.

  • Detection: Use a UV detector at an appropriate wavelength to detect the analyte as it elutes from the column.

  • Data Analysis: Quantify the compound by comparing the peak area of the sample to that of a standard of known concentration. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

G cluster_hplc HPLC System start Start: Sample of 4-MS-2-NT prep 1. Sample Preparation (Dissolve in Acetonitrile) start->prep inject 2. Inject into HPLC System prep->inject col Column: Newcrom R1 (Reverse Phase) inject->col mp Mobile Phase: Acetonitrile / Water + Phosphoric Acid det Detector: UV-Vis col->det analysis 3. Data Acquisition & Analysis (Chromatogram) det->analysis result Result: Purity / Concentration analysis->result

General Workflow for RP-HPLC Analysis.

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the agrochemical industry.

Intermediate for the Herbicide Mesotrione

This compound is a crucial intermediate in the synthesis of mesotrione, a highly effective herbicide.[8][9] The synthesis involves the oxidation of the toluene methyl group to a carboxylic acid, forming 2-nitro-4-methylsulfonyl benzoic acid (BA).[9]

Experimental Protocol for Oxidation:

  • Reaction Setup: In a four-necked flask, prepare a solution of an oxidizing agent, such as chromium trioxide (CrO₃), in aqueous sulfuric acid (H₂SO₄).[9]

  • Heating: Heat the solution to the desired reaction temperature (e.g., 95°C).[9]

  • Substrate Addition: Add this compound (referred to as NMST in some literature) to the heated solution.[9]

  • Reaction: Allow the reaction to proceed for several hours (e.g., 6 hours) with stirring.[9]

  • Product Isolation: Cool the reaction mixture to room temperature. The product, 2-nitro-4-methylsulfonyl benzoic acid, will precipitate out of the solution and can be collected by filtration.[9]

G A This compound (Starting Material) B 2-nitro-4-methylsulfonyl benzoic acid (Key Intermediate) A->B Oxidation (e.g., CrO₃, H₂SO₄) C Mesotrione (Final Herbicide Product) B->C Further Synthetic Steps

Role as a Precursor in Mesotrione Synthesis.

Safety and Handling

This compound is associated with several hazards and requires careful handling. According to the Globally Harmonized System (GHS), it has the following classifications:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H361f: Suspected of damaging fertility.[1]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

molecular structure and IUPAC name of 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Methylsulfonyl-2-nitrotoluene, including its molecular structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Molecular Structure and IUPAC Name

This compound is an organic compound with the chemical formula C8H9NO4S.[1][2][3][4] Its structure consists of a toluene molecule substituted with a methylsulfonyl group at position 4 and a nitro group at position 2.

IUPAC Name: 1-methyl-4-(methylsulfonyl)-2-nitrobenzene[2][5]

Synonyms: 2-Nitro-4-methylsulfonyltoluene, 4-Mesyl-2-nitrotoluene, Methyl 3-nitro-p-tolyl sulfone[2][3][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H9NO4S[1][2][3][4][5]
Molecular Weight 215.23 g/mol [1][2][3][5]
Melting Point 120-121 °C[6][7][8][9]
Boiling Point 387.8 °C at 760 mmHg[6][9]
Flash Point 188.3 °C[6][7]
Appearance White to off-white solid[9]
Water Solubility 370 mg/L at 25 °C[7][9]
LogP 1.04[7]
CAS Number 1671-49-4[1][2][3][5][7]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the herbicide mesotrione.[6] Several synthetic routes have been reported for its preparation. A common method involves the sulfonation and subsequent acylation of 2-nitrotoluene.[6]

Synthesis from 2-Nitrotoluene

This method involves a two-step process starting from 2-nitrotoluene.

Step 1: Sulfonation of 2-Nitrotoluene

2-Nitrotoluene is reacted with chlorosulfonic acid to yield 3-nitro-4-methylbenzenesulfonyl chloride.

  • Experimental Protocol:

    • In a reaction vessel, 2-nitrotoluene is treated with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically maintained between 0.95:1 and 1.50:1.[6]

    • The reaction mixture is stirred until the sulfonation is complete.

Step 2: Acyl Chloride Reaction and Subsequent Reactions

The resulting 3-nitro-4-methylbenzenesulfonyl chloride is then converted to this compound.

  • Experimental Protocol:

    • A catalyst and thionyl chloride are added to the reaction mixture from Step 1 to facilitate the acyl chloride reaction, producing 3-nitro-4-methylbenzenesulfonyl chloride.[6]

    • The 3-nitro-4-methylbenzenesulfonyl chloride is then reacted with sodium sulfite, sodium carbonate, and chloroacetic acid to synthesize 2-nitro-4-methylsulfonyltoluene.[6] The reaction is typically carried out by slowly adding the sulfonyl chloride to an aqueous solution of sodium sulfite and sodium carbonate at a controlled temperature, generally between 0 and 60 °C.[6]

The synthesis pathway can be visualized as follows:

G cluster_0 Synthesis Pathway A 2-Nitrotoluene C Sulfonation A->C B Chlorosulfonic Acid B->C D 3-Nitro-4-methylbenzenesulfonyl chloride C->D F Acyl Chloride Reaction & Subsequent Reactions D->F E Sodium Sulfite, Sodium Carbonate, Chloroacetic Acid E->F G This compound F->G

Caption: Synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

Reverse-Phase HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[7]

  • Experimental Protocol:

    • Column: A Newcrom R1 HPLC column is a suitable choice.[7]

    • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[7] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[7]

    • Detection: The method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

The general workflow for HPLC analysis is depicted below:

G cluster_1 HPLC Analysis Workflow Sample Sample Preparation Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (Newcrom R1 Column) Injection->Separation Detection Detection Separation->Detection Analysis Data Analysis Detection->Analysis

References

A Comprehensive Technical Guide to the Synthesis of 4-Methylsulfonyl-2-nitrotoluene via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of 4-Methylsulfonyl-2-nitrotoluene, a key organic intermediate. A primary application for this compound is in the production of the herbicide mesotrione.[1] The synthesis predominantly relies on electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[2] This guide details the relevant synthetic pathways, experimental protocols, and reaction mechanisms, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound involves the introduction of a nitro group (-NO₂) onto a toluene ring that also bears a methylsulfonyl group (-SO₂CH₃). The most direct and commonly employed strategy is the electrophilic nitration of 4-methylsulfonyltoluene (also known as p-tolyl methyl sulfone).

In this electrophilic aromatic substitution reaction, the methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methylsulfonyl group (-SO₂CH₃) is a deactivating group and a meta-director. When both are present on the aromatic ring, the activating methyl group's directing effect generally dominates, leading to the substitution of the nitro group at the position ortho to the methyl group, which is also meta to the methylsulfonyl group.

An alternative, though less direct, pathway involves the nitration of 4-methylthiotoluene followed by the oxidation of the sulfide to a sulfone. The oxidation of sulfides to sulfones is a well-established transformation, often accomplished using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[3][4]

This guide will focus on the more direct approach: the nitration of 4-methylsulfonyltoluene.

Electrophilic Nitration of 4-Methylsulfonyltoluene

The core of this synthesis is the nitration of 4-methylsulfonyltoluene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7][8][9] This ion is then attacked by the electron-rich aromatic ring.

The mechanism for this electrophilic aromatic substitution proceeds in two main stages after the formation of the electrophile:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π electrons of the 4-methylsulfonyltoluene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Electrophilic Aromatic Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack and Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Start 4-Methylsulfonyltoluene Arenium Arenium Ion Intermediate (Resonance Stabilized) Start->Arenium + NO₂⁺ Product This compound Arenium->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocols

Several methods for the nitration of 4-methylsulfonyltoluene have been reported. Below are detailed protocols derived from the literature.

This method describes a highly efficient and selective nitration process.[10]

Experimental Workflow:

Continuous Flow Nitration Workflow Reagents Prepare Solutions: 1. 1-methyl-4-(methylsulfonyl)benzene 2. 80 wt% Sulfuric Acid 3. Nitric Acid Pumping Pump reagents into microreactor Reagents->Pumping Reaction Reaction in continuous-flow reactor (Adiabatic conditions, 5s residence time) Pumping->Reaction Quenching Quench reaction mixture Reaction->Quenching Workup Work-up procedure (e.g., extraction, washing) Quenching->Workup Isolation Isolate product (e.g., crystallization) Workup->Isolation Analysis Analyze product (Yield, purity) Isolation->Analysis

Caption: Workflow for continuous-flow nitration.

Procedure:

  • Prepare the necessary reagent solutions for the continuous-flow setup.

  • Pump the solution of 1-methyl-4-(methylsulfonyl)benzene, 80 wt% sulfuric acid, and nitric acid into the continuous-flow reactor.

  • The reaction is run under adiabatic conditions with a residence time of approximately 5 seconds.[10]

  • The output from the reactor is collected and quenched, for example, by adding it to ice water.

  • The product is extracted using a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove residual acids, then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method utilizes a solid superacid catalyst, offering potential advantages in terms of catalyst recovery and reuse.[1]

Procedure:

  • In a reaction flask equipped with a stirrer and cooled in an ice bath, add concentrated nitric acid.

  • Add the solid superacid catalyst to the nitric acid.

  • Slowly add acetic anhydride dropwise while stirring, and continue to stir for 20-60 minutes.

  • Add a solution of 4-methylsulfonyltoluene in an organic solvent (such as dichloromethane, dichloroethane, chloroform, or carbon tetrachloride) dropwise.[1]

  • Allow the reaction to stir for 2 to 20 hours at a temperature between 10-40°C.[1]

  • After the reaction is complete, filter to recover the solid superacid catalyst.

  • The filtrate is subjected to reduced pressure distillation to remove the organic solvent.

  • The residue is cooled, and a small amount of water is added to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to obtain this compound.

Quantitative Data

The following table summarizes key quantitative data from reported synthesis protocols.

ParameterMethod 1 (Continuous-Flow)[10]Method 2 (Solid Superacid)[1]
Starting Material 1-methyl-4-(methylsulfonyl)benzene4-methylsulfonyltoluene
Nitrating Agent Nitric Acid / Sulfuric AcidConcentrated Nitric Acid / Acetic Anhydride
Catalyst Sulfuric Acid (80 wt%)Solid Superacid
Solvent -Dichloromethane, Chloroform, etc.
Temperature Adiabatic10 - 40 °C
Reaction Time 5 seconds (residence time)2 - 20 hours
Molar Ratios Not specifiedConc. HNO₃ : Substrate = 1.2:1 to 1.3:1
Acetic Anhydride : Substrate = 1.2:1
Reported Yield 98%Not specified
Purity High (byproducts minimized)Not specified

Physical and Chemical Properties

PropertyValue
Chemical Formula C₈H₉NO₄S[10]
Molecular Weight 215.23 g/mol [10][11]
CAS Number 1671-49-4[10][11][12]
Appearance Pale yellow solid[13]
Melting Point 120-121 °C[10]
Boiling Point 387.8 °C at 760 mmHg[10]
Density 1.35 g/cm³[10]
Water Solubility 370 mg/L at 25 °C[10]

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of 4-methylsulfonyltoluene is a robust and efficient process. Modern advancements, such as the use of continuous-flow reactors, have enabled highly selective and high-yield production with significantly reduced reaction times.[10] The choice of methodology, whether a traditional batch process with mixed acids or a more specialized approach with solid acid catalysts, will depend on the specific requirements of the laboratory or production facility, including scale, safety considerations, and desired purity. This guide provides the foundational knowledge and detailed protocols necessary for professionals in the field to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document details the key intermediates, provides step-by-step experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process development.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes, each with distinct starting materials and intermediates. This guide focuses on three primary pathways:

  • Route A: Commencing with the nitration of p-chlorotoluene, followed by nucleophilic aromatic substitution to introduce the methylthio group, and concluding with oxidation.

  • Route B: Starting with 2-nitrotoluene, which undergoes sulfonation and subsequent reactions to form the methylsulfonyl group.

  • Route C: Beginning with 4-methylsulfonyl toluene and introducing the nitro group in the final step.

Each of these routes offers viable methods for the synthesis of the target compound, with the choice of route often depending on the availability of starting materials, desired purity, and scalability.

Data Presentation: Summary of Reactions and Yields

The following tables summarize the key transformations and reported yields for each synthetic pathway.

Route A: From p-Chlorotoluene

StepReactionReactantsKey Reagents & ConditionsProductYield (%)Purity (%)
1Nitrationp-ChlorotolueneMixed acid (HNO₃/H₂SO₄), 50-55°C4-Chloro-2-nitrotoluene~49-65%>98%
2Nucleophilic Aromatic Substitution4-Chloro-2-nitrotoluene, Sodium thiomethoxideSolvent (e.g., DMF, Methanol), Reflux4-(Methylthio)-2-nitrotolueneN/AN/A
3Oxidation4-(Methylthio)-2-nitrotolueneHydrogen Peroxide, Acetic Acid, rtThis compound>95%>99%

Route B: From 2-Nitrotoluene

StepReactionReactantsKey Reagents & ConditionsProductYield (%)Purity (%)
1Sulfonation & Acyl-chlorination2-NitrotolueneChlorosulfonic acid, Thionyl chloride3-Nitro-4-methylbenzene sulfonyl chlorideN/AN/A
2Sulfonamide formation and methylation3-Nitro-4-methylbenzene sulfonyl chlorideSodium sulfite, Sodium carbonate, Chloroacetic acidThis compoundHighHigh

Route C: From 4-Methylsulfonyl Toluene

StepReactionReactantsKey Reagents & ConditionsProductYield (%)Purity (%)
1Nitration4-Methylsulfonyl tolueneConcentrated Nitric Acid, Acetic Anhydride, Solid Superacid Catalyst, 10-40°CThis compound95-98%>99%

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Route A: Synthesis from p-Chlorotoluene

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

  • Materials: p-Chlorotoluene, 65% Nitric Acid (HNO₃), 96% Sulfuric Acid (H₂SO₄), Chloroform (CHCl₃), Sodium Sulfate (Na₂SO₄), Water (H₂O).

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, disperse 39.5 mmol of 4-chlorotoluene in 3.3 mL of water.

    • Prepare a nitrating mixture by carefully adding 3.0 mL of 65% HNO₃ to 13.2 mL of 96% H₂SO₄, cooling as necessary.

    • Add the nitrating mixture dropwise to the stirred 4-chlorotoluene dispersion, maintaining the reaction temperature at 50-55°C.[1]

    • After the addition is complete, continue stirring at 55°C for 2 hours.

    • Cool the reaction mixture and add 50 mL of water.

    • Extract the mixture three times with 50 mL portions of chloroform.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product is a mixture of 4-chloro-2-nitrotoluene (major) and 4-chloro-3-nitrotoluene.

    • Purify by vacuum distillation to isolate 4-chloro-2-nitrotoluene. A yield of approximately 49.2% can be expected.[1]

Step 2: Synthesis of 4-(Methylthio)-2-nitrotoluene

  • Materials: 4-Chloro-2-nitrotoluene, Sodium thiomethoxide, Methanol or Dimethylformamide (DMF).

  • Procedure (General):

    • Dissolve 4-chloro-2-nitrotoluene in a suitable solvent such as methanol or DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add a solution of sodium thiomethoxide (typically a 25% solution in methanol) to the flask. The nitro group activates the chlorine for nucleophilic aromatic substitution.[2][3][4][5]

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization.

Step 3: Synthesis of this compound

  • Materials: 4-(Methylthio)-2-nitrotoluene, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid, 4 M Sodium Hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 2 mmol of 4-(methylthio)-2-nitrotoluene in 2 mL of glacial acetic acid.[6]

    • Slowly add 8 mmol (4 equivalents) of 30% hydrogen peroxide to the solution while stirring at room temperature.[6]

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution to a pH of approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with three 10 mL portions of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the final product. A yield of over 95% can be achieved with this method.[6]

Route B: Synthesis from 2-Nitrotoluene
  • Materials: 2-Nitrotoluene, Chlorosulfonic acid, Thionyl chloride, Sodium sulfite, Sodium carbonate, Chloroacetic acid.

  • Procedure (based on patent literature):

    • Sulfonation and Acyl-chlorination: React 2-nitrotoluene with chlorosulfonic acid. Following the initial sulfonation, add a catalyst and thionyl chloride to the reaction mixture to form 3-nitro-4-methylbenzene sulfonyl chloride.[1]

    • Formation of the Sulfone: In a separate vessel, dissolve sodium sulfite and sodium carbonate in water. Slowly add the 3-nitro-4-methylbenzene sulfonyl chloride prepared in the previous step, maintaining the temperature between 3-10°C. After the addition, allow the reaction to proceed at 25-35°C. Subsequently, slowly add chloroacetic acid to the reaction mixture to complete the formation of this compound.[1]

Route C: Synthesis from 4-Methylsulfonyl Toluene
  • Materials: 4-Methylsulfonyl toluene, Concentrated Nitric Acid, Acetic Anhydride, Solid Superacid Catalyst (e.g., SO₄²⁻/ZrO₂), Dichloromethane.

  • Procedure (based on patent literature):

    • In a reaction vessel cooled with an ice bath, add concentrated nitric acid followed by the solid superacid catalyst.

    • Add acetic anhydride dropwise and stir for 20-60 minutes.

    • Add a solution of 4-methylsulfonyl toluene in an organic solvent (e.g., dichloromethane) dropwise.

    • Stir the reaction for 2-20 hours at a temperature between 10-40°C.

    • Filter to recover the solid superacid catalyst.

    • Distill the filtrate under reduced pressure to remove the organic solvent.

    • Cool the residue and add a small amount of water to precipitate the product.

    • Filter, wash the solid with water, and dry to obtain this compound. This method reports yields of 95-98% with a purity greater than 99%.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Route A p_chlorotoluene p-Chlorotoluene intermediate1 4-Chloro-2-nitrotoluene p_chlorotoluene->intermediate1 Nitration (HNO3/H2SO4) intermediate2 4-(Methylthio)-2-nitrotoluene intermediate1->intermediate2 Nucleophilic Substitution (NaSMe) final_product This compound intermediate2->final_product Oxidation (H2O2)

Caption: Synthetic pathway starting from p-chlorotoluene (Route A).

Route B nitrotoluene 2-Nitrotoluene intermediate1 3-Nitro-4-methylbenzene sulfonyl chloride nitrotoluene->intermediate1 Sulfonation & Acyl-chlorination final_product This compound intermediate1->final_product Reaction with Na2SO3, Na2CO3, ClCH2COOH

Caption: Synthetic pathway starting from 2-nitrotoluene (Route B).

Route C methylsulfonyl_toluene 4-Methylsulfonyl toluene final_product This compound methylsulfonyl_toluene->final_product Nitration (HNO3/Ac2O, Catalyst)

Caption: Synthetic pathway starting from 4-methylsulfonyl toluene (Route C).

This guide provides a foundational understanding of the synthesis of this compound and its key intermediates. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrotoluenes, a versatile class of aromatic compounds, serve as crucial building blocks and active moieties in a wide array of research and industrial applications. Their utility stems from the presence of the nitro group, a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily transformed into other functional groups, and the methyl group, which can also be functionalized. This in-depth technical guide explores the core research applications of substituted nitrotoluenes, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

Core Applications in Chemical Synthesis and Materials Science

Substituted nitrotoluenes are indispensable precursors in the synthesis of a diverse range of commercially important materials, including polymers, dyes, and energetic materials.

Polymer Synthesis: The Foundation of Polyurethanes

Dinitrotoluenes are central to the production of toluene diisocyanate (TDI), a key monomer for the synthesis of flexible polyurethane foams. The process begins with the hydrogenation of 2,4-dinitrotoluene (DNT) to 2,4-toluenediamine (TDA).

Experimental Protocol: Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

This protocol details the laboratory-scale reduction of 2,4-dinitrotoluene using iron powder.

  • Materials: 2,4-dinitrotoluene, iron powder, 50% ethanol, concentrated hydrochloric acid, 15% alcoholic potassium hydroxide, 95% ethanol, 6N sulfuric acid, saturated sodium hydroxide solution.

  • Procedure:

    • In a 500-mL three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% ethanol.

    • Heat the mixture to boiling on a water bath and initiate stirring.

    • Slowly add a solution of 5.2 mL (0.06 mole) of concentrated hydrochloric acid in 25 mL of 50% ethanol.

    • Reflux the mixture for two hours after the acid addition is complete.

    • Make the hot mixture just alkaline to litmus with a 15% alcoholic potassium hydroxide solution.

    • Filter the hot mixture to remove the iron, and rinse the flask and iron residue with two 50-mL portions of 95% ethanol.

    • To the filtrate, add 84 mL of 6N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate.

    • Cool the mixture to 25°C and filter by suction. Wash the product with two 25-mL portions of 95% ethanol and dry.[1]

  • Yield: This procedure yields approximately 49 g (89% of the theoretical amount) of 2,4-diaminotoluene sulfate.[1]

The resulting 2,4-toluenediamine is then phosgenated to produce toluene diisocyanate, which is subsequently polymerized with polyols to form polyurethane foams.

Logical Relationship: From Nitrotoluene to Polyurethane Foam

polyurethane_synthesis Toluene Toluene DNT 2,4-Dinitrotoluene (DNT) Toluene->DNT Nitration TDA 2,4-Toluenediamine (TDA) DNT->TDA Hydrogenation TDI Toluene Diisocyanate (TDI) TDA->TDI Phosgenation Foam Polyurethane Foam TDI->Foam Polyol Polyol Polyol->Foam Polymerization

Caption: Synthetic pathway from toluene to polyurethane foam.

Azo Dye Synthesis: Coloring the World

Nitrotoluene derivatives, particularly nitroanilines, are fundamental starting materials for the synthesis of azo dyes. The process involves the diazotization of a primary aromatic amine (derived from the reduction of a nitrotoluene) followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of an Azo Dye (Para Red) from p-Nitroaniline

This protocol outlines the synthesis of Para Red, a vibrant red azo dye.

  • Materials: p-nitroaniline, 3M hydrochloric acid, 1M sodium nitrite, 2-naphthol, sodium hydroxide solution.

  • Procedure:

    • Diazotization: Dissolve 1.38 g (10.0 mmol) of p-nitroaniline in 8.0 mL of 3M HCl, heating gently to dissolve. Cool the solution to 5°C in an ice bath. While stirring, slowly add 10 mL of freshly prepared 1M sodium nitrite, maintaining the temperature below 10°C. This forms the diazonium salt solution.[2]

    • Coupling: In a separate beaker, dissolve 2-naphthol in a sodium hydroxide solution.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with stirring. The azo dye will precipitate.

    • Filter the solid dye, wash with water, and dry.

Table 1: Yields of Azo Dye Synthesis

Starting NitroanilineCoupling AgentDye ColorYield (%)Reference
p-Nitroaniline2-NaphtholRed>90General Procedure
m-NitroanilinePhenolOrange-Yellow75-85[3]
o-NitroanilineN,N-DimethylanilineDeep Red80-90[3]

Experimental Workflow: Azo Dye Synthesis and Application

azo_dye_workflow cluster_synthesis Synthesis cluster_application Application Start Start: Substituted Nitrotoluene Reduction Reduction to Amino Derivative Start->Reduction Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Reduction->Diazotization Coupling Coupling with Electron-Rich Aromatic Diazotization->Coupling Isolation Isolation and Purification of Azo Dye Coupling->Isolation Dyeing Dyeing of Fabric Isolation->Dyeing Characterization Spectroscopic Characterization (UV-Vis) Isolation->Characterization Fastness Fastness Testing (Light, Wash, Rubbing) Dyeing->Fastness

Caption: General workflow for azo dye synthesis and evaluation.

Energetic Materials and Propellants

Nitrotoluenes are most famously known for their application in explosives, with 2,4,6-trinitrotoluene (TNT) being the most prominent example. Dinitrotoluenes are also used as plasticizers, deterrent coatings, and burn rate modifiers in propellants like smokeless gunpowders. While specific quantitative data on the effect of nitrotoluenes on burn rates is often proprietary, the general principle is that they modify the combustion characteristics of the propellant.

Agrochemical Applications

Substituted nitrotoluenes, particularly those containing trifluoromethyl groups, are important intermediates in the synthesis of herbicides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.

Table 2: Herbicidal Activity of Trifluoromethyl-Nitrotoluene Derivatives

Compound ClassTarget WeedsApplication Rate (g/ha)Reference
Picolinic acidsBroadleaf weeds5 - 120[4]
Pyrazole derivativesGrasses and broadleaf weeds750[5]

Drug Development and Medicinal Chemistry

The nitro group is a versatile functional group in drug design, acting as a pharmacophore or a precursor to other essential functionalities. Substituted nitrotoluenes serve as scaffolds for a variety of therapeutic agents, including kinase inhibitors.

Kinase Inhibitors for Cancer Therapy

The quinoline and quinazoline cores are prevalent in many kinase inhibitors. Nitro-substituted versions of these heterocycles are key intermediates in their synthesis. The nitro group can be reduced to an amine, providing a point for further molecular elaboration to enhance binding affinity and selectivity for the target kinase.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes the synthesis of a 7-anilino-6-nitroquinoline intermediate.

  • Materials: 7-chloro-6-nitroquinoline, substituted aniline, ethanol or isopropanol, concentrated HCl (optional), ammonium hydroxide solution.

  • Procedure:

    • To a round-bottom flask, add 7-chloro-6-nitroquinoline (1.0 eq) and the substituted aniline (1.1 - 1.5 eq).

    • Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added.

    • Reflux the reaction mixture for 4-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with an ammonium hydroxide solution to precipitate the product.

    • Filter, wash with water, and dry the 7-anilino-6-nitroquinoline product.[6]

Table 3: Inhibitory Activity of Substituted Nitroaromatic Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinoline (1b)Haspin57[1]
Pyrazolo[3,4-g]isoquinoline (1c)Haspin66[1]
Quinoxaline derivative (26e)ASK130.17[7]
Quinazolinone derivative (7)CDK9115[6]
Quinazolinone derivative (9)CDK9131[6]
Mechanism of Action and Signaling Pathways

Nitroaromatic drugs often act as prodrugs that require reductive bioactivation to exert their therapeutic or toxic effects. This process is typically mediated by nitroreductase enzymes.

Signaling Pathway: Bioactivation of Nitroaromatic Drugs

nitroaromatic_bioactivation Nitroaromatic Nitroaromatic Drug (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso 2e⁻ reduction ROS Reactive Oxygen Species (ROS) Nitroaromatic->ROS Futile Cycling (Type II Nitroreductase) Nitroreductase Nitroreductase (e.g., Type I) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Amine Amine Metabolite (Ar-NH₂) Hydroxylamine->Amine 2e⁻ reduction DNA_Damage DNA Damage Hydroxylamine->DNA_Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Bioactivation pathway of nitroaromatic compounds.[2][8][9][10][11]

Bioremediation of Nitrotoluene Contamination

The widespread use of nitrotoluenes has led to environmental contamination. Bioremediation offers a promising approach for the cleanup of affected sites. Microorganisms have evolved specific enzymatic pathways to degrade these compounds.

Signaling Pathway: Microbial Degradation of 4-Nitrotoluene

bioremediation_pathway _4NT 4-Nitrotoluene _4HA 4-Hydroxylaminotoluene _4NT->_4HA Nitroreductase _2A5M 2-Amino-5-methylphenol _4HA->_2A5M Lyase RingCleavage Ring Cleavage Products _2A5M->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Caption: Aerobic degradation pathway of 4-nitrotoluene by bacteria.

High-Throughput Screening in Drug Discovery

The discovery of novel drug candidates based on substituted nitrotoluene scaffolds can be accelerated using high-throughput screening (HTS) workflows.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

hts_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Library Compound Library (Substituted Nitrotoluenes) Dispensing Compound Dispensing Library->Dispensing Assay Assay Plate Preparation (Kinase, Substrate, ATP) Assay->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data Data Acquisition and Normalization Detection->Data HitID Hit Identification (% Inhibition) Data->HitID DoseResponse Dose-Response and IC₅₀ Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR

Caption: A typical high-throughput screening workflow.[12][13][14][15][16]

This guide provides a comprehensive overview of the significant research applications of substituted nitrotoluenes. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further innovation and discovery.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4-Methylsulfonyl-2-nitrotoluene as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The extended conjugation provided by this linkage is responsible for their vibrant colors. The properties of azo dyes, such as their color, solubility, and fastness, can be finely tuned by introducing various substituents onto the aromatic rings. 4-Methylsulfonyl-2-nitrotoluene is a valuable intermediate for creating specialized azo dyes. The methylsulfonyl (-SO₂CH₃) group, being a strong electron-withdrawing group, can significantly influence the electronic properties and, consequently, the spectral characteristics of the final dye. Furthermore, the sulfonyl group can enhance the dye's affinity for certain substrates and may impart interesting biological properties, making the resulting compounds relevant for researchers in materials science and drug development.[1]

The synthesis of azo dyes from this compound is a multi-step process that begins with the chemical reduction of the nitro group to a primary amine, followed by the classic two-step diazotization and azo coupling sequence.[2]

Overall Synthetic Pathway

The transformation of this compound into an azo dye involves three primary stages:

  • Reduction: The nitro group of the starting material is reduced to a primary amine (–NH₂) to yield 4-Methylsulfonyl-2-aminotoluene.

  • Diazotization: The resulting aromatic amine is treated with nitrous acid at low temperatures to form a reactive diazonium salt.[2]

  • Azo Coupling: The electrophilic diazonium salt is reacted with an electron-rich coupling component (e.g., a phenol or aromatic amine) to form the final azo dye.[2]

G cluster_0 Synthetic Workflow A This compound (Starting Material) B 4-Methylsulfonyl-2-aminotoluene (Amine Intermediate) A->B Step 1: Reduction C Diazonium Salt (Reactive Intermediate) B->C Step 2: Diazotization D Final Azo Dye C->D Step 3: Azo Coupling E Coupling Component E->C

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All procedures should be performed in a well-ventilated fume hood.

  • Diazonium salts in their solid, dry state can be explosive and should be handled with extreme care.[2] It is highly recommended to use them in solution immediately after preparation.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the aromatic nitro group to a primary amine using tin(II) chloride, a common and effective method.[3][4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 molar equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (approx. 4-5 molar equivalents) to the solution.

  • Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-Methylsulfonyl-2-aminotoluene.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization of 4-Methylsulfonyl-2-aminotoluene

This protocol details the conversion of the synthesized amine into a diazonium salt, which is used immediately in the next step.

Materials:

  • 4-Methylsulfonyl-2-aminotoluene (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, add 4-Methylsulfonyl-2-aminotoluene (1 molar equivalent) to a mixture of concentrated HCl and distilled water. Stir until the amine salt is fully dissolved or a fine suspension is formed.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring. Ensure the temperature is strictly maintained between 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.

  • The resulting cold diazonium salt solution is used immediately in Protocol 3.

Protocol 3: Azo Coupling with 2-Naphthol

This protocol provides an example of coupling the diazonium salt with 2-naphthol to form a vibrant azo dye.

Materials:

  • Cold diazonium salt solution (from Protocol 2)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate large beaker, dissolve 2-naphthol (1 molar equivalent) in an aqueous solution of 10% sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • Slowly, and with constant stirring, add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific structure.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any unreacted salts.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • The crude dye can be recrystallized from a suitable solvent (e.g., ethanol or glacial acetic acid) for further purification.

G cluster_protocol Detailed Synthesis Protocol cluster_1 Protocol 1: Reduction cluster_2 Protocol 2: Diazotization cluster_3 Protocol 3: Azo Coupling start Start: This compound P1_1 Dissolve in Ethanol start->P1_1 P1_2 Add SnCl2·2H2O and Conc. HCl P1_1->P1_2 P1_3 Reflux (2-4h) P1_2->P1_3 P1_4 Workup & Purify P1_3->P1_4 P2_1 Dissolve Amine in aq. HCl P1_4->P2_1 Amine Intermediate P2_2 Cool to 0-5 °C P2_1->P2_2 P2_3 Add aq. NaNO2 (dropwise) P2_2->P2_3 P2_4 Stir for 20 min P2_3->P2_4 P3_1 Prepare cold alkaline solution of 2-Naphthol P2_4->P3_1 Diazonium Salt Solution P3_2 Add Diazonium Salt (dropwise) P3_1->P3_2 P3_3 Stir for 30-60 min P3_2->P3_3 P3_4 Filter, Wash & Dry P3_3->P3_4 end End: Purified Azo Dye P3_4->end

Caption: Step-by-step experimental workflow for azo dye synthesis.

Data Presentation

Diazo Component (Amine)Coupling ComponentYield (%)M.P. (°C)λmax (nm)Reference
Sulfanilic AcidSalicylaldehyde96>300-[5]
4,4'-Sulfonyl dianiline4-Methylimidazole--434[6]
3-Phenyl-5-aminopyrazoleSchäffer Acid--460[7]
4-Aminophenylazo group1,3,4-Thiadiazole derivative-169-293400-500[8]

Note: This data is for analogous compounds and should be used for comparative purposes only. Experimental optimization is required to determine the precise yield, melting point, and spectral properties of dyes synthesized from 4-Methylsulfonyl-2-aminotoluene.

Applications in Research and Drug Development

Azo dyes synthesized from this compound are of interest beyond their function as colorants. For professionals in drug development and life sciences research, these compounds offer several potential applications:

  • Biological Stains and Probes: The specific substitution pattern can lead to dyes with unique affinities for certain cellular structures or biomolecules, making them useful as histological stains or fluorescent probes.

  • Antimicrobial Agents: Azo compounds, particularly those containing sulfonamide or sulfonyl groups, have a long history as antibacterial agents.[1] Novel dyes derived from this intermediate could be screened for antimicrobial and antifungal activity.

  • Medicinal Chemistry Scaffolds: The azo linkage can serve as a stable scaffold for building more complex molecules. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. These dyes can serve as starting points for the development of new therapeutic agents.

References

experimental protocol for nucleophilic aromatic substitution using 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction of 4-Methylsulfonyl-2-nitrotoluene. This compound is a valuable building block in organic synthesis due to the strong activation of its aromatic ring towards nucleophilic attack, facilitated by the presence of both a nitro group and a methylsulfonyl group. These electron-withdrawing groups, positioned ortho and para to the site of substitution, stabilize the intermediate Meisenheimer complex, enabling the displacement of the nitro group by a variety of nucleophiles. This protocol details a representative SNAr reaction with piperidine, a common secondary amine nucleophile. The resulting product, 1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine, is a versatile intermediate for further synthetic transformations in drug discovery and materials science.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.

The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and methylsulfonyl (-SO₂CH₃), is crucial for the activation of the aromatic ring towards nucleophilic attack. In this compound, these groups work in concert to significantly lower the energy barrier for the SNAr reaction, making it an excellent substrate for the introduction of diverse functionalities.

This application note provides a comprehensive protocol for a typical SNAr reaction using this compound and piperidine as a model system. The protocol can be adapted for use with other nucleophiles, such as primary amines, thiols, and alkoxides, with minor modifications to the reaction conditions.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution of this compound with piperidine.

ParameterValue
Reactants
This compound1.0 eq
Piperidine1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent Dimethyl Sulfoxide (DMSO)
Reaction Temperature 80 °C
Reaction Time 4 hours
Yield of 1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine ~85-95% (typical)
Purity (by NMR) >95%

Experimental Protocol

This protocol describes the synthesis of 1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine from this compound and piperidine.

Materials:

  • This compound (MW: 215.23 g/mol )

  • Piperidine (MW: 85.15 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.

  • To the stirred solution, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove any remaining DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine as a solid.

Characterization:

The structure and purity of the product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme

SNAr_Reaction Nucleophilic Aromatic Substitution of this compound sub This compound (Substrate) base K₂CO₃ (Base) DMSO (Solvent) 80 °C sub->base nuc Piperidine (Nucleophile) nuc->base prod 1-(4-(methylsulfonyl)-2-nitrophenyl)piperidine (Product) base->prod

Caption: General reaction scheme for the SNAr of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow arrow arrow start 1. Add Reactants & Base to Flask dissolve 2. Dissolve in DMSO start->dissolve add_nuc 3. Add Piperidine dissolve->add_nuc heat 4. Heat to 80 °C for 4h add_nuc->heat monitor 5. Monitor by TLC heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify end 9. Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • This compound is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility and is harmful to aquatic life with long-lasting effects.[1]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a flammable and corrosive liquid. Handle with care.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the nucleophilic aromatic substitution of this compound. The strong activating effects of the nitro and methylsulfonyl groups allow for the reaction to proceed under relatively mild conditions with good to excellent yields. This versatile reaction serves as a valuable tool for the synthesis of highly functionalized aromatic compounds, which are key intermediates in the development of new pharmaceuticals and advanced materials. Researchers can adapt this general procedure to a wide range of nucleophiles to generate diverse molecular scaffolds for their specific applications.

References

Application Notes and Protocols: Synthesis of the Herbicide Mesotrione from 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the herbicide mesotrione, starting from 4-Methylsulfonyl-2-nitrotoluene. Mesotrione, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a widely used selective herbicide. The synthetic route described herein involves a four-step process: oxidation of this compound, conversion to the corresponding acyl chloride, formation of an enol ester with 1,3-cyclohexanedione, and a final cyanide-catalyzed rearrangement to yield mesotrione.

Synthetic Pathway Overview

The synthesis of mesotrione from this compound (NMST) proceeds through the following key intermediates:

  • 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)

  • 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC)

  • 3-(2-Nitro-4-methylsulfonylbenzoyloxy)cyclohex-2-en-1-one (Enol Ester)

This pathway is an established industrial method for the production of mesotrione.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis of mesotrione.

Step 1: Oxidation of this compound (NMST) to 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)

This procedure describes the oxidation of the methyl group of NMST to a carboxylic acid using sodium hypochlorite in the presence of a ruthenium oxide catalyst.[1]

Materials:

  • This compound (NMST)

  • Sodium hypochlorite (NaOCl) solution

  • Ruthenium (IV) oxide (RuO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a 500 mL round-bottom flask, charge 20g (0.088 mol) of this compound (NMST), 150 mL (0.222 mol) of sodium hypochlorite solution, and 0.5g (0.004 mol) of ruthenium oxide.[1]

  • Heat the mixture to reflux temperature with stirring and maintain for 6-8 hours.[1]

  • After the reaction is complete, cool the mixture to 25-30°C and filter to remove the catalyst.

  • Cool the filtrate to 5-10°C.

  • Acidify the filtrate to a pH of less than 3 by the slow addition of concentrated hydrochloric acid (approximately 54 mL, 0.51 mol).[1]

  • A precipitate of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) will form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC) from NMSBA

This protocol details the conversion of the carboxylic acid (NMSBA) to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • An inert solvent (e.g., 1,2-dichloroethane)

Equipment:

  • Reaction flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

  • Heating mantle

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a reaction flask, suspend the dried 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) in an inert solvent such as 1,2-dichloroethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add an excess of thionyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC) as a solid. This product is often used in the next step without further purification.

Step 3: Formation of the Enol Ester from NMSBC and 1,3-Cyclohexanedione

This procedure describes the reaction of the acyl chloride (NMSBC) with 1,3-cyclohexanedione to form the enol ester intermediate.

Materials:

  • 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC)

  • 1,3-Cyclohexanedione

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Addition funnel

  • Cooling bath

Procedure:

  • Dissolve 1,3-cyclohexanedione in dichloromethane in a reaction flask and cool the mixture in an ice bath.

  • Add triethylamine to the solution.

  • Dissolve the crude 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC) in dichloromethane and add it dropwise to the cooled solution of 1,3-cyclohexanedione and triethylamine over a period of 1-2 hours, maintaining the temperature between 2-6°C.[2]

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 0.5-1 hour.[2]

  • The resulting solution contains the enol ester, 3-(2-Nitro-4-methylsulfonylbenzoyloxy)cyclohex-2-en-1-one, and is typically used directly in the next step.

Step 4: Rearrangement of the Enol Ester to Mesotrione

This protocol details the cyanide-catalyzed rearrangement of the enol ester to the final product, mesotrione.[1]

Materials:

  • Solution of 3-(2-Nitro-4-methylsulfonylbenzoyloxy)cyclohex-2-en-1-one in dichloromethane

  • Sodium cyanide (NaCN) or acetone cyanohydrin

  • Triethylamine

  • Water

  • Hydrochloric acid (aqueous solution)

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Cooling bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Cool the reaction mixture containing the enol ester from the previous step to 10-15°C.[1]

  • Add a catalytic amount of sodium cyanide (1.2g, 0.025 mol for a 0.06 mol scale reaction) followed by the slow addition of triethylamine (6.6g, 0.065 mol) over 15-20 minutes, maintaining the temperature at 10-15°C.[1]

  • Stir the reaction mixture at this temperature for approximately 2 hours.[1]

  • Quench the reaction by adding water (100 mL).[1]

  • Separate the organic layer and wash it with water.

  • The aqueous layer can be acidified with hydrochloric acid to a pH < 3 to precipitate the mesotrione.[1]

  • Collect the solid product by filtration, wash with water, and dry under reduced pressure to obtain mesotrione.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of mesotrione.

StepStarting MaterialProductYield (%)Purity (%)Reference
OxidationThis compound (NMST)2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)67-70>92-95[1]
Enol Ester Formation & Rearrangement (Combined)2-Nitro-4-methylsulfonylbenzoyl chlorideMesotrione85-91.2>95-99.3[1][3]
Overall Yield (from Enol Ester)Enol EsterMesotrione66-85>85-95[1]
Overall Yield (Continuous Flow Process for last two steps)NMSBCMesotrione90.5>99[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the mesotrione synthesis.

Mesotrione_Synthesis_Workflow NMST This compound (NMST) Oxidation Oxidation NMST->Oxidation NMSBA 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) Oxidation->NMSBA Acyl_Chlorination Acyl Chlorination NMSBA->Acyl_Chlorination NMSBC 2-Nitro-4-methylsulfonylbenzoyl chloride (NMSBC) Acyl_Chlorination->NMSBC Enol_Esterification Enol Esterification NMSBC->Enol_Esterification Enol_Ester Enol Ester Intermediate Enol_Esterification->Enol_Ester Rearrangement Rearrangement Enol_Ester->Rearrangement Mesotrione Mesotrione Rearrangement->Mesotrione CHD 1,3-Cyclohexanedione CHD->Enol_Esterification

Caption: Workflow for the synthesis of Mesotrione.

Mesotrione_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product This compound This compound 1,3-Cyclohexanedione 1,3-Cyclohexanedione Esterification Esterification 1,3-Cyclohexanedione->Esterification NMSBA 2-Nitro-4-methylsulfonyl- benzoic acid Chlorination Chlorination (SOCl₂) NMSBA->Chlorination NMSBC 2-Nitro-4-methylsulfonyl- benzoyl chloride NMSBC->Esterification EnolEster Enol Ester Rearrangement Rearrangement (Cyanide catalyst) EnolEster->Rearrangement Mesotrione Mesotrione Oxidation Oxidation (RuO₂/NaOCl) Oxidation->NMSBA Chlorination->NMSBC Esterification->EnolEster Rearrangement->Mesotrione

Caption: Synthetic pathway of Mesotrione.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-Methylsulfonyl-2-nitrotoluene. The protocols described herein are based on established methodologies for the cross-coupling of nitroarenes and are intended as a starting point for further investigation and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The use of nitroarenes as electrophilic coupling partners has recently emerged as a powerful strategy, offering advantages in terms of substrate availability and cost-effectiveness. The nitro group can serve as a leaving group in so-called "denitrative" cross-coupling reactions, providing a novel disconnection for the synthesis of complex aromatic compounds.[1][2]

This compound is an attractive substrate for such transformations due to the presence of both a nitro group, which can act as a leaving group, and a methylsulfonyl group, which is a common pharmacophore. The successful application of palladium-catalyzed cross-coupling reactions to this substrate would provide access to a diverse range of substituted building blocks for drug discovery and materials science.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions with this compound:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

  • Heck Coupling: For the synthesis of substituted alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide or, in this case, a nitroarene. Recent studies have demonstrated the feasibility of using nitroarenes as electrophiles in this reaction, proceeding via the oxidative addition of the Ar-NO2 bond to a palladium(0) complex.[1][2][3][4]

General Reaction Scheme
Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • 18-Crown-6 (optional, may enhance reactivity)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • If using, add 18-crown-6 (0.2 mmol, 20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1301875
4-Methoxyphenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1302070
4-Chlorophenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1302465
3-Thienylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1302460

Heck Coupling

The Heck reaction couples an aryl or vinyl halide (or nitroarene) with an alkene to form a substituted alkene.[5] While denitrative Heck reactions are less common than those with halides, the electron-withdrawing nature of the substituents on this compound may facilitate this transformation.

General Reaction Scheme
Experimental Protocol: Representative Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
Coupling Partner (Alkene)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1403655
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1202465
1-OctenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1404840

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Denitrative Sonogashira-type couplings of nitroarenes have been reported, providing a direct route to substituted aryl alkynes.[7]

General Reaction Scheme
Experimental Protocol: Representative Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and diisopropylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
Coupling Partner (Alkyne)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF801670
1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF802060
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF801275

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] The amination of nitroarenes has been successfully demonstrated, providing a direct route to substituted anilines.[9][10]

General Reaction Scheme
Experimental Protocol: Representative Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 18-36 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102480
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1103065
n-ButylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene1103650

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Nucleophilic_Attack Transmetalation / Nucleophilic Attack Ar-Pd(II)-X(L_n)->Transmetalation_or_Nucleophilic_Attack Nu-M Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_or_Nucleophilic_Attack->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Nu Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base Assembly Assemble in Schlenk Tube Reagents->Assembly Inert_Atmosphere Evacuate and Backfill with Argon Assembly->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (e.g., 80-140 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Disclaimer: The provided protocols and quantitative data are intended as a starting point and are based on analogous transformations of other nitroarenes. The optimal reaction conditions for this compound may vary and will require experimental optimization. Researchers should exercise appropriate safety precautions when handling all chemicals and conducting these reactions.

References

HPLC method for monitoring the progress of reactions involving 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the routine monitoring of chemical reactions involving 4-Methylsulfonyl-2-nitrotoluene. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The presented isocratic reverse-phase HPLC (RP-HPLC) method provides a reliable and efficient means to track the consumption of the starting material and the formation of products and byproducts, ensuring process control and optimizing reaction conditions.

Introduction

The monitoring of chemical reactions is a critical aspect of process development and quality control in the pharmaceutical and chemical industries. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and quantitative accuracy, making it an ideal tool for this purpose.[1][2] this compound is a nitroaromatic compound whose reactions, such as reductions of the nitro group or nucleophilic aromatic substitutions, require careful monitoring to ensure complete conversion and minimize impurity formation. This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound and its reaction mixtures.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number1671-49-4[3]
Molecular FormulaC8H9NO4S[3][4][5][6][7]
Molecular Weight215.23 g/mol [3][4][5][6][7]
Melting Point120-121°C[6][7]
Water Solubility370 mg/L at 25°C[6][7]

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A Newcrom R1 reverse-phase column is recommended.[3][8] Alternatively, a standard C18 or Phenyl-Hexyl column can be used, as these are effective for separating nitroaromatic compounds.[9][10][11][12]

  • Solvents: HPLC grade acetonitrile, and water.

  • Reagents: Phosphoric acid or formic acid. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[3][8][11]

  • Standards: A certified reference standard of this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18/Phenyl)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes (adjust as needed based on reaction components)

3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully mix the specified volumes of acetonitrile, water, and phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to desired concentrations for calibration.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specified time intervals. Quench the reaction if necessary. Dilute the aliquot with a suitable solvent (the mobile phase is often a good choice) to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared reaction samples.

  • Monitor the chromatograms for the peak corresponding to this compound and any product or impurity peaks.

Data Presentation

The progress of the reaction can be monitored by plotting the peak area of this compound and the product(s) as a function of reaction time. The concentration of each component can be calculated from the calibration curve.

Table 1: Example HPLC Method Parameters and Performance Data

ParameterValue
AnalyteThis compound
ColumnNewcrom R1 (5 µm, 4.6 x 150 mm)
Mobile PhaseAcetonitrile / Water / Phosphoric Acid
Detection Wavelength254 nm
Retention Time (t R )~ 4.5 min (example)
Linearity (R²)> 0.999
Limit of Detection (LOD)Dependent on instrumentation
Limit of Quantitation (LOQ)Dependent on instrumentation

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for monitoring a reaction using the described HPLC method.

HPLC_Workflow start Start Reaction sampling Take Reaction Aliquot start->sampling At Time = t quench Quench Reaction (if needed) sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter hplc_analysis HPLC Analysis filter->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end End of Monitoring data_processing->end

Caption: Workflow for HPLC monitoring of a chemical reaction.

Conclusion

The described HPLC method provides a straightforward and reliable approach for monitoring reactions involving this compound. By implementing this protocol, researchers and drug development professionals can effectively track reaction progress, identify the formation of products and impurities, and ensure the quality and consistency of their chemical processes. The method is adaptable and can be optimized for specific reaction conditions and analytical instrumentation.

References

Application Notes and Protocols: Derivatization of 4-Methylsulfonyl-2-nitrotoluene for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonyl-2-nitrotoluene is a versatile chemical intermediate. While its primary use has been in the synthesis of agrochemicals, its structural motifs—a nitrated aromatic ring and a sulfonyl group—are of significant interest in medicinal chemistry. The sulfonyl group is a well-established pharmacophore known to enhance the metabolic stability, polarity, and bioavailability of drug candidates.[1] This document provides detailed application notes and protocols for the derivatization of this compound into pharmaceutically active compounds, with a focus on the synthesis of a novel anti-inflammatory agent.

Featured Derivative: 4-Nitro-2-[(4'-methoxyl)-phenoxy]-toluenesulfonamide

A promising pharmaceutical application of this compound is its conversion to sulfonamide derivatives with anti-inflammatory and analgesic properties. A notable example is the 4-nitro-2-[(4'-methoxyl)-phenoxy]-toluenesulfonamide, a compound with potential as a non-steroidal anti-inflammatory drug (NSAID).

Rationale for Derivatization

The derivatization of this compound into a phenoxy-substituted sulfonamide introduces key functionalities that are associated with anti-inflammatory activity. The core structure is analogous to that of Nimesulide, a known selective cyclooxygenase-2 (COX-2) inhibitor. The presence of the nitro group and the sulfonamide moiety are critical for its potential mechanism of action.

Experimental Protocols

Synthesis of 4-Nitro-2-[(4'-methoxyl)-phenoxy]-toluenesulfonamide

This protocol describes a plausible multi-step synthesis of the target compound, adapted from established methods for the synthesis of related sulfonamides like Nimesulide.

Step 1: Chlorination of this compound

The initial step involves the selective chlorination of the methyl group of this compound.

  • Materials: this compound, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in CCl4.

    • Add NCS (1.1 eq.) and a catalytic amount of BPO.

    • Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-methylsulfonyl-1-nitrobenzene.

Step 2: Synthesis of 2-Azido-4-methylsulfonyl-1-nitrobenzene

The chlorinated intermediate is then converted to an azide, a precursor for the amine.

  • Materials: 2-chloro-4-methylsulfonyl-1-nitrobenzene, Sodium azide (NaN3), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-chloro-4-methylsulfonyl-1-nitrobenzene (1 eq.) in DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq.) to the solution.

    • Heat the mixture to 60-70°C and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 2-azido-4-methylsulfonyl-1-nitrobenzene.

Step 3: Reduction to 2-Amino-4-methylsulfonyl-nitrotoluene

The azide is reduced to the corresponding amine.

  • Materials: 2-azido-4-methylsulfonyl-1-nitrobenzene, Sodium borohydride (NaBH4), Isopropanol.

  • Procedure:

    • Suspend 2-azido-4-methylsulfonyl-1-nitrobenzene (1 eq.) in isopropanol.

    • Add NaBH4 (2 eq.) portion-wise while keeping the temperature below 30°C.

    • Stir the mixture at room temperature until the reaction is complete.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to obtain 2-amino-4-methylsulfonyl-nitrotoluene.

Step 4: Diazotization and Hydroxylation

The amine is converted to a phenol through a diazonium salt intermediate.

  • Materials: 2-amino-4-methylsulfonyl-nitrotoluene, Sodium nitrite (NaNO2), Sulfuric acid (H2SO4), Water.

  • Procedure:

    • Dissolve 2-amino-4-methylsulfonyl-nitrotoluene (1 eq.) in a mixture of water and concentrated H2SO4 at 0-5°C.

    • Slowly add a solution of NaNO2 (1.1 eq.) in water, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling solution of dilute H2SO4.

    • Cool the mixture and extract the product, 2-hydroxy-4-methylsulfonyl-nitrotoluene, with ethyl acetate.

Step 5: Williamson Ether Synthesis

The synthesized phenol is reacted with 4-methoxybromobenzene to form the ether linkage.

  • Materials: 2-hydroxy-4-methylsulfonyl-nitrotoluene, 4-methoxybromobenzene, Potassium carbonate (K2CO3), DMF.

  • Procedure:

    • To a solution of 2-hydroxy-4-methylsulfonyl-nitrotoluene (1 eq.) in DMF, add K2CO3 (2 eq.) and 4-methoxybromobenzene (1.2 eq.).

    • Heat the mixture to 100-120°C and stir until the reaction is complete.

    • Cool the mixture, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer, dry it, and concentrate to yield 4-methylsulfonyl-2-(4-methoxyphenoxy)-nitrotoluene.

Step 6: Sulfonamide Formation

The final step is the formation of the sulfonamide.

  • Materials: 4-methylsulfonyl-2-(4-methoxyphenoxy)-nitrotoluene, Thiophenol, Potassium hydroxide (KOH), N-bromosuccinimide (NBS), Ammonia solution.

  • Procedure:

    • React 4-methylsulfonyl-2-(4-methoxyphenoxy)-nitrotoluene with thiophenol in the presence of KOH to form a thioether.

    • Oxidize the thioether with NBS to form the sulfonyl chloride.

    • React the sulfonyl chloride with an aqueous ammonia solution to yield the final product, 4-nitro-2-[(4'-methoxyl)-phenoxy]-toluenesulfonamide.

Data Presentation

The following table summarizes representative quantitative data for a closely related anti-inflammatory sulfonamide, Nimesulide, which serves as a benchmark for the potential activity of the featured derivative.

ParameterValueReference Compound
In Vitro Activity
COX-1 IC50>100 µMNimesulide
COX-2 IC500.5 - 2.0 µMNimesulide
In Vivo Activity
Carrageenan-induced Paw Edema (ED50)5 - 10 mg/kgNimesulide

Mechanism of Action and Signaling Pathway

Sulfonamide-based anti-inflammatory drugs, such as the featured derivative, are believed to exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a potential selectivity for COX-2.

Signaling_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 4_Nitro_2_phenoxy_toluenesulfonamide 4-Nitro-2-[(4'-methoxyl)-phenoxy]- toluenesulfonamide 4_Nitro_2_phenoxy_toluenesulfonamide->COX_Enzymes Inhibition

The workflow for the synthesis of the target compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis Workflow Start This compound Step1 Chlorination Step2 Azide Formation Step3 Reduction to Amine Step4 Diazotization & Hydroxylation Step5 Ether Synthesis Step6 Sulfonamide Formation End 4-Nitro-2-[(4'-methoxyl)-phenoxy]- toluenesulfonamide

The logical relationship for the derivatization strategy is based on established structure-activity relationships.

Logical_Relationship Starting_Material This compound Key_Functionalities Sulfonyl Group Nitro Group Starting_Material->Key_Functionalities Derivatization_Strategy Introduction of Phenoxy-sulfonamide Moiety Starting_Material->Derivatization_Strategy Target_Compound Anti-inflammatory Agent (e.g., 4-Nitro-2-[(4'-methoxyl)-phenoxy]- toluenesulfonamide) Key_Functionalities->Target_Compound Derivatization_Strategy->Target_Compound

References

Application of 4-Methylsulfonyl-2-nitrotoluene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Methylsulfonyl-2-nitrotoluene in the synthesis of valuable heterocyclic compounds, specifically focusing on the preparation of 5-methylsulfonyl-1H-benzimidazole and 6-methylsulfonyl-quinoxaline. These heterocycles, bearing the electron-withdrawing methylsulfonyl group, are of significant interest in medicinal chemistry and materials science.

The synthetic strategy hinges on the transformation of this compound into the key intermediate, 4-methylsulfonyl-1,2-phenylenediamine. This diamine serves as a versatile building block for the construction of various fused heterocyclic systems. The protocols provided are based on established and reliable organic synthesis methodologies.

Application Note 1: Synthesis of 5-Methylsulfonyl-1H-benzimidazole

Principle:

The synthesis of 5-Methylsulfonyl-1H-benzimidazole from this compound is proposed as a two-step process. The initial step involves the reduction of the nitro group of a closely related precursor, 4-methylsulfonyl-2-nitroaniline, to afford the key intermediate, 4-methylsulfonyl-1,2-phenylenediamine. The subsequent step is a cyclocondensation reaction of this diamine with formic acid, which serves as a one-carbon synthon to form the imidazole ring. This reaction is a modification of the well-established Phillips benzimidazole synthesis.

4-Methylsulfonyl-2-nitroaniline 4-Methylsulfonyl-2-nitroaniline 4-Methylsulfonyl-1,2-phenylenediamine 4-Methylsulfonyl-1,2-phenylenediamine 4-Methylsulfonyl-2-nitroaniline->4-Methylsulfonyl-1,2-phenylenediamine Reduction (e.g., Fe, NH4Cl, EtOH/H2O) 5-Methylsulfonyl-1H-benzimidazole 5-Methylsulfonyl-1H-benzimidazole 4-Methylsulfonyl-1,2-phenylenediamine->5-Methylsulfonyl-1H-benzimidazole Cyclocondensation (Formic Acid, 100°C)

Figure 1: Synthetic workflow for 5-Methylsulfonyl-1H-benzimidazole.

Experimental Protocols:

Step 1: Synthesis of 4-Methylsulfonyl-1,2-phenylenediamine

This protocol describes the reduction of 4-methylsulfonyl-2-nitroaniline.

  • Materials:

    • 4-Methylsulfonyl-2-nitroaniline

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-methylsulfonyl-2-nitroaniline (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 equivalents) and iron powder (5 equivalents).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylsulfonyl-1,2-phenylenediamine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-Methylsulfonyl-1H-benzimidazole

This protocol is adapted from a general procedure for benzimidazole synthesis.[1]

  • Materials:

    • 4-Methylsulfonyl-1,2-phenylenediamine

    • 90% Formic acid

    • 10% Sodium hydroxide (NaOH) solution

    • Decolorizing carbon (e.g., Norite)

  • Procedure:

    • In a round-bottomed flask, treat 4-methylsulfonyl-1,2-phenylenediamine (1 equivalent) with 90% formic acid (1.5 equivalents).

    • Heat the mixture in a water bath at 100 °C for 2 hours.

    • After cooling, slowly add 10% sodium hydroxide solution with swirling until the mixture is just alkaline to litmus paper.

    • Collect the crude 5-methylsulfonyl-1H-benzimidazole by suction filtration, rinsing the flask with ice-cold water.

    • For purification, dissolve the crude product in boiling water.

    • Add a small amount of decolorizing carbon and digest for 15 minutes.

    • Filter the hot solution rapidly.

    • Cool the filtrate to 10-15 °C to crystallize the product.

    • Filter the purified product, wash with cold water, and dry at 100 °C.

Quantitative Data Summary:

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
14-Methylsulfonyl-2-nitroanilineFe, NH₄ClEtOH/H₂OReflux2-485-95
24-Methylsulfonyl-1,2-phenylenediamine, Formic acidNoneNone100280-90

Application Note 2: Synthesis of 6-Methylsulfonyl-quinoxaline

Principle:

The synthesis of 6-Methylsulfonyl-quinoxaline is achieved through the condensation of 4-methylsulfonyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound. A common and efficient reagent for this transformation is glyoxal (in the form of its aqueous solution or as its bis(sodium bisulfite) adduct), which provides the two carbon atoms required to form the pyrazine ring of the quinoxaline system.

4-Methylsulfonyl-1,2-phenylenediamine 4-Methylsulfonyl-1,2-phenylenediamine 6-Methylsulfonyl-quinoxaline 6-Methylsulfonyl-quinoxaline 4-Methylsulfonyl-1,2-phenylenediamine->6-Methylsulfonyl-quinoxaline Condensation (Glyoxal, EtOH, rt)

Figure 2: Synthetic workflow for 6-Methylsulfonyl-quinoxaline.

Experimental Protocol:

Synthesis of 6-Methylsulfonyl-quinoxaline

This protocol is based on general methods for quinoxaline synthesis.

  • Materials:

    • 4-Methylsulfonyl-1,2-phenylenediamine

    • Glyoxal (40% aqueous solution)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • Dissolve 4-methylsulfonyl-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottomed flask.

    • To this solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If not, add cold water to induce precipitation.

    • Collect the solid product by suction filtration and wash with cold water.

    • The crude 6-methylsulfonyl-quinoxaline can be recrystallized from ethanol or an ethanol/water mixture to afford the purified product.

Quantitative Data Summary:

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
14-Methylsulfonyl-1,2-phenylenediamine, GlyoxalNoneEtOHRoom Temp.1-290-98

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction times are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methylsulfonyl-2-nitrotoluene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The three main synthetic strategies are:

  • Nitration of Methyl p-tolyl sulfone: This is a common method where methyl p-tolyl sulfone is nitrated using a nitrating agent, often a mixture of nitric acid and sulfuric acid.

  • Multi-step synthesis from 2-Nitrotoluene: This route involves the sulfonation of 2-nitrotoluene, followed by chlorination and subsequent reaction to form the methyl sulfonyl group.

  • Oxidation of 4-Methylthio-2-nitrotoluene: This method involves the selective oxidation of the sulfide group of 4-methylthio-2-nitrotoluene to the corresponding sulfone.

Q2: I am getting a low yield in the nitration of methyl p-tolyl sulfone. What are the potential causes?

A2: Low yields in this reaction are often attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature must be carefully controlled. High temperatures can lead to the formation of byproducts, including dinitrated compounds.

  • Incorrect Reagent Stoichiometry: The molar ratio of the nitrating agent to the starting material is crucial. An excess of nitric acid can promote over-nitration.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like TLC or HPLC is recommended.

  • Poor Mixing: Inadequate agitation can lead to localized overheating and uneven reaction, resulting in lower yields and increased impurities.

Q3: What are the common impurities I should look for, and how can they be minimized?

A3: A common impurity is the dinitrated byproduct. The formation of this impurity can be minimized by:

  • Maintaining a low reaction temperature.

  • Careful, slow addition of the nitrating agent.

  • Using a precise molar ratio of reactants. A continuous-flow reactor can also significantly reduce byproducts by allowing for short residence times.[1]

Q4: Are there more environmentally friendly alternatives to using a large amount of sulfuric acid in the nitration step?

A4: Yes, solid superacid catalysts have been shown to be effective for the nitration of methyl p-tolyl sulfone.[2] These catalysts offer advantages such as high catalytic activity, ease of separation from the reaction mixture, reusability, and reduced environmental pollution compared to traditional mixed-acid nitration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.
Suboptimal reaction temperature.Carefully control the reaction temperature. For nitration, lower temperatures are generally preferred to minimize side reactions.
Incorrect stoichiometry.Precisely measure the molar ratios of your reactants. Avoid using a large excess of the nitrating agent.
Presence of Dinitrated Impurities Reaction temperature is too high.Maintain a consistently low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction period.
Excess nitrating agent.Use a controlled amount of the nitrating agent. A molar ratio of concentrated nitric acid to p-methylsulfonyl toluene of 1.2:1 has been reported to be effective.[2]
Product is Difficult to Purify Presence of multiple byproducts.Optimize the reaction conditions (temperature, stoichiometry, reaction time) to improve the selectivity of the reaction.
Inefficient crystallization.Experiment with different solvent systems for recrystallization to achieve better purification.
Reaction is Too Slow Insufficient catalyst activity (if applicable).Ensure the catalyst is active and used in the appropriate amount. For solid superacid catalysts, ensure they are properly prepared and stored.
Low reaction temperature.While low temperatures are often necessary to control selectivity, a temperature that is too low can significantly slow down the reaction rate. A balance must be found.

Experimental Protocols

Protocol 1: Nitration of Methyl p-tolyl sulfone using a Solid Superacid Catalyst[2]

This method provides a high-yield synthesis of this compound with the advantage of a reusable catalyst and reduced acid waste.[2]

Materials:

  • Methyl p-tolyl sulfone

  • Concentrated nitric acid

  • Acetic anhydride

  • Solid superacid catalyst (e.g., S₂O₈²⁻/ZrO₂)

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a reaction flask cooled in an ice bath, add concentrated nitric acid.

  • Add the solid superacid catalyst to the nitric acid.

  • Slowly add acetic anhydride dropwise while stirring. Continue stirring for 20-60 minutes.

  • Dissolve the methyl p-tolyl sulfone in an organic solvent and add it dropwise to the reaction mixture.

  • Stir the reaction for 2-20 hours. The reaction temperature should be maintained between 10-40°C.

  • After the reaction is complete, filter the mixture to recover the solid superacid catalyst.

  • The filtrate is then subjected to reduced pressure distillation to recover the organic solvent.

  • Cool the remaining mixture and add a small amount of water to precipitate the product.

  • Filter the solid product, wash it with water, and dry to obtain 2-nitro-4-methylsulfonyltoluene.

Quantitative Data Summary

Parameter Value Yield (%) Purity (%) Reference
Nitrating Agent Conc. HNO₃ / Acetic Anhydride95-98>99 (HPLC)[2]
Catalyst S₂O₈²⁻/ZrO₂9599 (HPLC)[2]
Molar Ratio (Conc. HNO₃ : Methyl p-tolyl sulfone) 1.2:1--[2]
Reaction Temperature 10-40°C--[2]
Protocol 2: Oxidation of 4-Methylthio-2-nitrotoluene

This protocol is a conceptual outline based on general oxidation procedures for converting sulfides to sulfones.

Materials:

  • 4-Methylthio-2-nitrotoluene

  • Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)

  • Solvent (e.g., acetic acid, dichloromethane)

Procedure:

  • Dissolve 4-Methylthio-2-nitrotoluene in a suitable solvent.

  • Slowly add the oxidizing agent to the solution at a controlled temperature (often starting at 0°C and allowing it to warm to room temperature).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with a reducing agent like sodium sulfite if peroxides were used).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: From 2-Nitrotoluene cluster_2 Route 3: Oxidation Methyl p-tolyl sulfone Methyl p-tolyl sulfone 4-Methylsulfonyl-2-nitrotoluene_R1 4-Methylsulfonyl- 2-nitrotoluene Methyl p-tolyl sulfone->4-Methylsulfonyl-2-nitrotoluene_R1 HNO₃/H₂SO₄ or Solid Superacid Catalyst 2-Nitrotoluene 2-Nitrotoluene Intermediate_Sulfonyl_Chloride 3-Nitro-4-methyl- benzenesulfonyl chloride 2-Nitrotoluene->Intermediate_Sulfonyl_Chloride 1. Chlorosulfonic acid 2. Thionyl chloride 4-Methylsulfonyl-2-nitrotoluene_R2 4-Methylsulfonyl- 2-nitrotoluene Intermediate_Sulfonyl_Chloride->4-Methylsulfonyl-2-nitrotoluene_R2 Reaction with S-WAT, Na₂CO₃, and Chloroacetate 4-Methylthio-2-nitrotoluene 4-Methylthio-2-nitrotoluene 4-Methylsulfonyl-2-nitrotoluene_R3 4-Methylsulfonyl- 2-nitrotoluene 4-Methylthio-2-nitrotoluene->4-Methylsulfonyl-2-nitrotoluene_R3 Oxidizing Agent (e.g., H₂O₂)

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was the reaction temperature controlled? Start->Check_Temp Check_Stoichiometry Was the stoichiometry of reactants accurate? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Optimize temperature: Lower for nitration to reduce byproducts. Check_Temp->Optimize_Temp No Check_Time Was the reaction time sufficient? Check_Stoichiometry->Check_Time Yes Optimize_Stoichiometry Adjust molar ratios. Avoid excess nitrating agent. Check_Stoichiometry->Optimize_Stoichiometry No Optimize_Time Monitor reaction (TLC/HPLC) and adjust duration accordingly. Check_Time->Optimize_Time No Purification Review and optimize purification protocol (e.g., recrystallization solvent). Check_Time->Purification Yes Optimize_Temp->Check_Stoichiometry Optimize_Stoichiometry->Check_Time Optimize_Time->Purification End Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

managing side reactions during the nitration of 4-methylsulfonyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylsulfonyltoluene. Our aim is to help you manage and mitigate common side reactions to improve the yield and purity of your desired product, 2-nitro-4-methylsulfonyltoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 4-methylsulfonyltoluene?

The major product is 2-nitro-4-methylsulfonyltoluene. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the nitration. The methyl group is an ortho, para-director, while the strongly deactivating sulfonyl group is a meta-director. The activating effect of the methyl group primarily directs the incoming nitro group to the ortho position, as the para position is blocked.

Q2: What are the most common side reactions to expect during the nitration of 4-methylsulfonyltoluene?

The primary side reactions include:

  • Dinitration: The formation of dinitro-isomers, such as 2,6-dinitro-4-methylsulfonyltoluene. This is more likely to occur with an excess of the nitrating agent or at higher temperatures.

  • Formation of other isomers: While 2-nitro-4-methylsulfonyltoluene is the major product, small amounts of other isomers may form.

  • Oxidation of the methyl group: The strong oxidizing nature of nitric acid can lead to the oxidation of the methyl group, forming a carboxylic acid. This is often indicated by a darkening of the reaction mixture.

Q3: How does temperature affect the reaction and the formation of side products?

Temperature is a critical parameter in controlling the nitration reaction.

  • Low temperatures (0-10 °C): Favor mono-nitration and reduce the rate of side reactions, particularly dinitration and oxidation.

  • Higher temperatures: Increase the reaction rate but also significantly increase the likelihood of dinitration and oxidation of the methyl group, leading to a lower yield of the desired product and a more complex product mixture to purify.

Q4: What is the role of the sulfuric acid to nitric acid ratio in the mixed acid nitrating agent?

The ratio of concentrated sulfuric acid to nitric acid is crucial for controlling the concentration of the active electrophile, the nitronium ion (NO₂⁺). A higher proportion of sulfuric acid increases the generation of the nitronium ion, which can lead to a faster reaction but also a higher probability of dinitration if not carefully controlled.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-nitro-4-methylsulfonyltoluene product. - Incomplete reaction. - Significant side product formation. - Loss of product during workup and purification.- Increase reaction time or slightly raise the temperature, while carefully monitoring for an increase in side products. - Optimize the ratio of mixed acids to ensure a sufficient but not excessive amount of nitronium ion. - Ensure efficient cooling to minimize dinitration and oxidation. - Carefully perform extraction and crystallization steps to minimize product loss.
High percentage of dinitrated byproducts. - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain the reaction temperature at or below 10 °C using an ice bath. - Use a stoichiometric amount or only a slight excess of nitric acid. - Monitor the reaction progress using TLC or GC and quench the reaction once the starting material is consumed.
Reaction mixture turns dark brown or black, indicating oxidation. - High reaction temperature. - High concentration of nitric acid.- Ensure slow, dropwise addition of the nitrating agent with vigorous stirring and efficient cooling to dissipate heat. - Use a less concentrated nitric acid solution or a milder nitrating agent if oxidation is a persistent issue.
Formation of unexpected isomers. - The directing effects of the substituents can lead to minor isomer formation.- While difficult to eliminate completely, maintaining a low reaction temperature can improve regioselectivity. - Purification by recrystallization or column chromatography is typically required to isolate the desired isomer.
Product is difficult to purify from starting material and byproducts. - Similar polarities of the desired product, starting material, and some side products.- Optimize the recrystallization solvent system to achieve better separation. - If recrystallization is insufficient, employ column chromatography with a suitable eluent system.

Quantitative Data on Side Reactions

Table 1: Isomer Distribution in the Mononitration of Toluene with Different Nitrating Agents

Nitrating AgentTemperature (°C)Ortho-isomer (%)Meta-isomer (%)Para-isomer (%)
HNO₃ / H₂SO₄3058.84.436.8
HNO₃ / Ac₂O2558.52.339.2
N₂O₅ in CH₂Cl₂-40-~1-1.2-
Conventional HNO₃/H₂SO₄Room Temp-~4.5-

Note: The data for N₂O₅ in CH₂Cl₂ and conventional mixed acid nitration at room temperature highlight the effect of the nitrating system on the formation of the meta-isomer. The remainder of the product in these cases consists of the ortho- and para-isomers.

Experimental Protocols

Key Experiment: Optimized Mono-nitration of 4-Methylsulfonyltoluene

This protocol is designed to favor the formation of 2-nitro-4-methylsulfonyltoluene while minimizing common side reactions.

Materials:

  • 4-methylsulfonyltoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylsulfonyltoluene in a minimal amount of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with caution as the mixing is exothermic.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-methylsulfonyltoluene using a dropping funnel.

    • Maintain the reaction temperature between 0-10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.

    • Allow the ice to melt completely. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Alternatively, if the product is not a solid or if further purification is needed, extract the aqueous mixture with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The resulting crude product can then be purified by recrystallization or column chromatography.

Analysis:

The purity and identity of the final product can be confirmed using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Visualizations

Nitration_Pathway 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene Carbocation Intermediate Carbocation Intermediate 4-Methylsulfonyltoluene->Carbocation Intermediate Electrophilic Attack by NO2+ Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Mixture (HNO3/H2SO4)->Nitronium Ion (NO2+) Generates 2-Nitro-4-methylsulfonyltoluene 2-Nitro-4-methylsulfonyltoluene Carbocation Intermediate->2-Nitro-4-methylsulfonyltoluene Deprotonation Side Products Side Products Carbocation Intermediate->Side Products Further Reactions Dinitro-isomers Dinitro-isomers Side Products->Dinitro-isomers Oxidation Products Oxidation Products Side Products->Oxidation Products

Caption: Reaction pathway for the nitration of 4-methylsulfonyltoluene.

Troubleshooting_Workflow start Problem Encountered During Nitration issue_yield Low Yield start->issue_yield issue_purity High Impurity Levels start->issue_purity cause_incomplete Incomplete Reaction? issue_yield->cause_incomplete Check TLC/GC cause_dinitration Excess Dinitration? issue_purity->cause_dinitration Check GC/MS cause_oxidation Oxidation Occurring? issue_purity->cause_oxidation Observe Color Change solution_time_temp Increase Time/Temp (monitor) cause_incomplete->solution_time_temp solution_low_temp Lower Temperature (0-5 °C) cause_dinitration->solution_low_temp solution_less_hno3 Reduce Nitrating Agent cause_dinitration->solution_less_hno3 cause_oxidation->solution_low_temp solution_slow_addition Slow Dropwise Addition cause_oxidation->solution_slow_addition

Caption: Troubleshooting workflow for managing side reactions.

Technical Support Center: Nucleophilic Substitution Reactions with 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions involving 4-Methylsulfonyl-2-nitrotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during SNAr reactions with this compound in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Q1: My SNAr reaction with this compound is showing low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in SNAr reactions is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Activation: While this compound is activated by two strong electron-withdrawing groups (nitro and methylsulfonyl), the reactivity can be further enhanced.

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more exposed and reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.

    • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If your reaction is proceeding slowly at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.

  • Nucleophile Reactivity: The strength of the nucleophile is critical.

    • Base-Mediated Activation: For weakly nucleophilic species like phenols or some thiols, the use of a suitable base (e.g., K₂CO₃, NaH) is necessary to deprotonate them in situ, forming the more potent nucleophilic phenoxide or thiolate anion.

    • Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles may decompose at elevated temperatures.

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture can protonate the nucleophile or react with strong bases, reducing their effectiveness. Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

Q2: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue in SNAr reactions. Here are some likely culprits and their solutions:

  • Over-alkylation with Amine Nucleophiles: Primary and secondary amines can undergo multiple substitutions, leading to a mixture of mono- and di-substituted products, and even quaternary ammonium salts.

    • Control Stoichiometry: Use a carefully controlled stoichiometry of the amine nucleophile. Using a slight excess of the amine can sometimes favor the mono-substituted product.

    • Protecting Groups: For primary amines, using a protecting group strategy can prevent over-alkylation. The amine can be protected, for example, as a sulfonamide, which can be deprotected after the SNAr reaction.

  • Reaction with the Solvent: In the presence of a strong base, nucleophilic solvents like alcohols can compete with the intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.

  • Side Reactions of the Methyl Group: The methyl group on the toluene ring can potentially be a site for side reactions under strongly basic conditions or at high temperatures, although this is less common for SNAr reactions which typically do not involve radical pathways. To minimize this, use the mildest basic conditions and lowest temperature that afford a reasonable reaction rate.

  • Hydrolysis of the Product: If water is present during workup or the reaction itself, sensitive functional groups on the product may hydrolyze. Ensure anhydrous conditions and a carefully planned workup procedure.

Data Presentation

The efficiency of SNAr reactions is highly dependent on the reaction parameters. The following table summarizes general conditions for the reaction of this compound with various nucleophiles.

Nucleophile ClassTypical BaseTypical SolventTypical Temperature (°C)Potential Side ProductsMitigation Strategies
Amines (Primary & Secondary) K₂CO₃, Et₃N, DIPEADMF, DMSO, MeCN25 - 100Over-alkylationControl stoichiometry, use protecting groups
Alkoxides (e.g., NaOMe) (Self-basic)Corresponding Alcohol, DMF, DMSO25 - 80Ether cleavage (at high temp.)Use moderate temperatures
Thiols K₂CO₃, NaH, Et₃NDMF, DMSO, Acetone0 - 60Oxidation of thiol to disulfideRun under inert atmosphere
Phenols K₂CO₃, Cs₂CO₃, NaHDMF, DMSO, Acetonitrile50 - 120O- vs. C-alkylation (rare)Use polar aprotic solvents

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Secondary Amine (e.g., Piperidine)

This protocol provides a general method for the synthesis of N-substituted anilines via SNAr.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.

  • Add piperidine (1.1 - 1.5 eq) to the solution, followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(4-methylsulfonyl-2-nitrophenyl)piperidine.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the nucleophilic aromatic substitution on this compound.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow A 1. Reaction Setup - Add this compound, solvent, nucleophile, and base to flask. B 2. Reaction - Heat and stir under inert atmosphere. - Monitor by TLC. A->B C 3. Workup - Quench with water. - Extract with organic solvent. B->C D 4. Isolation - Wash, dry, and concentrate organic layers. C->D E 5. Purification - Column chromatography. D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A generalized workflow for SNAr reactions.

Technical Support Center: Optimizing Reactions of 4-Methylsulfonyl-2-nitrotoluene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of 4-Methylsulfonyl-2-nitrotoluene with various amines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism?

A1: The reaction of this compound with amines proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring is "activated" by the strongly electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. This activation makes the ring electron-deficient and thus susceptible to attack by nucleophiles. The amine attacks the carbon atom attached to the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the nitrite ion as a leaving group restores the aromaticity of the ring, yielding the N-substituted 4-methylsulfonyl-2-nitroaniline product.

Q2: Which functional group acts as the leaving group?

A2: In the SNAr reaction of this compound with amines, the nitro group (-NO₂) at the 2-position serves as the leaving group. While both the nitro and methylsulfonyl groups are electron-withdrawing, the nitro group is a better leaving group in this context.

Q3: What types of amines are suitable for this reaction?

A3: A broad range of primary and secondary amines, including aliphatic (e.g., alkylamines, cyclic amines) and aromatic (e.g., anilines) amines, can be utilized. The nucleophilicity of the amine is a critical factor; more nucleophilic amines like secondary alkylamines tend to react more readily and under milder conditions than less nucleophilic amines such as anilines.

Q4: Is the addition of a base necessary?

A4: While not always strictly required, the use of a base is highly recommended to improve reaction rates and yields. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA), can deprotonate the amine (or the intermediate complex), thereby increasing its nucleophilicity and facilitating the reaction. In some cases, an excess of the reacting amine can also serve as the base.

Q5: What are the potential side reactions?

A5: Common side reactions may include the formation of byproducts due to the reaction of the starting material with the solvent, especially at elevated temperatures. Additionally, if the amine itself contains other reactive functional groups, these may lead to undesired products. In rare cases, with highly activated systems and harsh conditions, substitution of the methylsulfonyl group could be observed, although this is generally much less favorable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Product 1. Insufficient Nucleophilicity of the Amine: The amine may be too weakly nucleophilic to react under the chosen conditions. 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate Solvent: The solvent may not effectively solvate the transition state.1. Increase Amine Reactivity: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to enhance the amine's nucleophilicity. For weakly nucleophilic anilines, consider using a stronger base or a more forcing solvent. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. 3. Change Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or side reactions. 2. Prolonged Reaction Time: The product might be degrading over time under the reaction conditions.1. Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate to improve selectivity. 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
Reaction Stalls Before Completion 1. Reagents are not fully dissolved: Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. 2. Insufficient amount of base: If a base is required, an inadequate amount may lead to a stalled reaction.1. Improve Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Ensure vigorous stirring. 2. Increase Base Equivalents: Increase the amount of base to 1.5-2.0 equivalents relative to the limiting reagent.

Data Presentation

Disclaimer: The following data are illustrative and intended to provide general guidance. Optimal conditions should be determined empirically for each specific amine.

Table 1: Representative Reaction Conditions for Various Amines

AmineAmine TypeSolventBaseTemperature (°C)Time (h)Typical Yield (%)
PiperidineSecondary AliphaticDMSOK₂CO₃806>90
n-ButylaminePrimary AliphaticDMFK₂CO₃1001285-95
AnilinePrimary AromaticNMPDIPEA1202460-75
MorpholineSecondary AliphaticDMSOK₂CO₃808>90

Table 2: Effect of Solvent on the Reaction with Aniline

Conditions: this compound (1 eq.), Aniline (1.2 eq.), DIPEA (1.5 eq.), 120 °C, 24 h

SolventDielectric Constant (approx.)Outcome
Toluene2.4Very low conversion
Acetonitrile37.5Moderate conversion
DMF36.7Good conversion
DMSO47.0High conversion

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in DMSO.

  • Add potassium carbonate (1.5 eq).

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the product.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Reaction with a Primary Aromatic Amine (e.g., Aniline)

  • In a sealed reaction vial, combine this compound (1.0 eq), NMP, and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add aniline (1.2 eq) to the mixture.

  • Seal the vial and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction mixture and partition it between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Substrate, Solvent, and Base start->reagents add_amine Add Amine reagents->add_amine heat Heat and Stir add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Extract and Wash quench->extract purify Purify extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the synthesis of N-substituted 4-methylsulfonyl-2-nitroanilines.

troubleshooting_flowchart start Low Product Yield check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Is a Base Being Used? check_temp->check_base Yes increase_temp->check_base add_base Add a Non-Nucleophilic Base check_base->add_base No check_solvent Is the Solvent Polar Aprotic? check_base->check_solvent Yes add_base->check_solvent change_solvent Switch to DMSO or NMP check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: A logical flowchart for troubleshooting low-yield reactions.

challenges in the regioselective synthesis of 4-Methylsulfonyl-2-nitrotoluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylsulfonyl-2-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this specific regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of this compound?

A1: The primary challenges in synthesizing this compound revolve around controlling the regioselectivity of two key electrophilic aromatic substitution reactions: nitration and sulfonation (or introduction of the methylsulfonyl group). The directing effects of the substituents on the toluene ring can lead to the formation of undesired isomers. For instance, the nitration of toluene typically yields a mixture of ortho, meta, and para isomers.[1][2] The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The methylsulfonyl group is also a meta-director. The challenge lies in introducing these groups in the desired 1, 2, and 4 positions relative to each other.

Q2: Which synthetic route is preferred for optimal regioselectivity?

A2: While multiple synthetic routes are possible, a common strategy involves the nitration of p-toluenesulfonyl chloride or a related derivative, followed by conversion to the methyl sulfone. An alternative approach is the sulfonation of 2-nitrotoluene. Controlling the reaction conditions, such as temperature and the choice of nitrating or sulfonating agents, is crucial for maximizing the yield of the desired this compound isomer. Some methods utilize solid superacid catalysts to improve regioselectivity and reduce the use of large amounts of sulfuric acid.[3]

Q3: What are common side products, and how can they be minimized?

A3: Common side products include other isomers such as 2-Methylsulfonyl-4-nitrotoluene and 3-Methylsulfonyl-6-nitrotoluene. Over-nitration or sulfonation can also occur, leading to dinitro or disulfonated products. To minimize these, it is essential to carefully control the stoichiometry of the reagents and the reaction temperature. Using milder reaction conditions and regioselective catalysts can also favor the formation of the desired product.[4][5]

Q4: How can I purify the final product from isomeric impurities?

A4: Purification can often be achieved through recrystallization, taking advantage of potential differences in solubility between the desired product and its isomers. Column chromatography is another effective method for separating isomers with different polarities. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, catalyst) to favor the desired isomer. - Employ careful extraction and purification techniques to minimize loss.
Poor Regioselectivity (High percentage of other isomers) - Inappropriate directing group effects. - Harsh reaction conditions leading to loss of selectivity.- Consider a different synthetic route that utilizes stronger directing groups to favor the desired substitution pattern. - Use milder nitrating or sulfonating agents. - Investigate the use of shape-selective catalysts like zeolites.[2][5]
Formation of Di-substituted Byproducts - Excess of nitrating or sulfonating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the limiting reagent. - Maintain a lower reaction temperature to reduce the rate of secondary substitution.
Difficulty in Removing Sulfuric Acid - Large excess of sulfuric acid used as a solvent and catalyst.- Quench the reaction mixture carefully with ice water and extract the product with an organic solvent. - Consider using a solid acid catalyst to simplify workup.[3]
Oxidation of the Methyl Group - Strong oxidizing conditions during nitration.- Use a nitrating agent that is less prone to side reactions, such as nitric acid in acetic anhydride or with a solid acid catalyst.[3] - Avoid excessively high temperatures.

Experimental Protocols

Key Experiment: Nitration of 4-Methylsulfonyltoluene

This protocol describes a general procedure for the nitration of 4-Methylsulfonyltoluene, a potential intermediate in the synthesis of this compound.

Materials:

  • 4-Methylsulfonyltoluene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylsulfonyltoluene in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 v/v ratio).

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures should be optimized for each specific substrate and desired scale.

Visualizations

Synthetic Pathway Workflow

Synthetic_Pathway cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 Toluene Toluene p-Toluenesulfonic acid p-Toluenesulfonic acid Toluene->p-Toluenesulfonic acid Sulfonation 2-Nitrotoluene 2-Nitrotoluene Toluene->2-Nitrotoluene Nitration p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonic acid->p-Toluenesulfonyl chloride Chlorination 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene p-Toluenesulfonyl chloride->4-Methylsulfonyltoluene Reduction/Methylation Final_Product This compound 4-Methylsulfonyltoluene->Final_Product Nitration 2-Nitrotoluene->Final_Product Sulfonation & Oxidation Troubleshooting_Workflow start Low Yield or Purity check_isomers Analyze Isomer Ratio (HPLC/GC) start->check_isomers high_isomers High Isomeric Impurities check_isomers->high_isomers Poor Regioselectivity low_conversion Low Conversion of Starting Material check_isomers->low_conversion Acceptable Regioselectivity optimize_conditions Optimize Reaction Conditions: - Temperature - Catalyst - Reagent Stoichiometry high_isomers->optimize_conditions low_conversion->optimize_conditions change_route Consider Alternative Synthetic Route optimize_conditions->change_route If optimization fails purification_issue Check Purification Method optimize_conditions->purification_issue If optimization improves conversion change_route->start recrystallize Optimize Recrystallization Solvent/Conditions purification_issue->recrystallize Impurity soluble chromatography Perform Column Chromatography purification_issue->chromatography Co-crystallization success Improved Yield/Purity recrystallize->success chromatography->success

References

Technical Support Center: Purification of Product Mixtures Containing 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 4-Methylsulfonyl-2-nitrotoluene from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1671-49-4[1][2]
Molecular Formula C8H9NO4S[1][2]
Molecular Weight 215.23 g/mol [1][2]
Appearance White to off-white solid/white powdery crystal[3][4]
Melting Point 120-121 °C[1][4]
Boiling Point 387.8 ± 42.0 °C (Predicted)[1][4]
Solubility in Water 370 mg/L at 25 °C[1][3]
LogP 0.93 at 20 °C[4]

Q2: What analytical methods are recommended for detecting and quantifying this compound in a mixture?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for analyzing this compound.[5] Reverse-phase HPLC is particularly suitable for its separation.[6] For enhanced selectivity and sensitivity, GC coupled with Mass Spectrometry (GC/MS) is recommended.[5]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is considered toxic if inhaled, swallowed, or in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should always be worn.[1]

Troubleshooting Guides

Problem: My product is contaminated with unreacted this compound. How can I remove it?

Solution: The choice of purification method depends on the properties of your desired product and the nature of other impurities. Below are several recommended techniques.

Method 1: Recrystallization

Recrystallization is a suitable method if your desired product has significantly different solubility characteristics from this compound in a particular solvent. Given that this compound is a solid, this can be a very effective technique.

Experimental Protocol:

  • Solvent Selection:

    • Screen various solvents to find one in which your desired product and the impurity have different solubilities at room temperature and at elevated temperatures.

    • Ideal scenario: Your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while this compound is either very soluble or insoluble at all temperatures.

    • Consider solvents like ethanol, methanol, isopropanol, or toluene.

  • Procedure:

    • Dissolve the crude product mixture in a minimal amount of the chosen solvent at its boiling point.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble compound.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation.

Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Experimental Protocol:

  • Stationary Phase Selection:

    • Silica gel is a common choice for separating moderately polar compounds.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The goal is to achieve good separation between your product spot and the this compound spot on the TLC plate.

  • Procedure:

    • Pack a chromatography column with the chosen stationary phase.

    • Dissolve the crude mixture in a minimal amount of the eluent or a compatible solvent and load it onto the column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor their composition using TLC or HPLC.

    • Combine the fractions containing the purified product.

    • Evaporate the solvent to obtain the purified product.

Method 3: Distillation

Given the high boiling point of this compound (387.8 °C), this method is only feasible if your desired product has a significantly lower boiling point and is thermally stable.[1][4] Fractional distillation under vacuum is recommended to lower the required temperatures and prevent decomposition.[7][8]

Experimental Protocol:

  • Setup:

    • Assemble a fractional distillation apparatus equipped for vacuum distillation.

  • Procedure:

    • Place the crude mixture in the distillation flask.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the mixture.

    • Collect the fraction that distills at the boiling point of your desired product under the applied vacuum.

    • Monitor the temperature closely to ensure a clean separation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

ParameterConditionReference
Column C18 bonded-phase (e.g., COSMOSIL 5C18-AR-II, 6.0 mm x 250 mm)[9]
Mobile Phase Methanol:Water (e.g., 70:30 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 278 nm[9]
Temperature Room Temperature[9]

Note: For Mass-Spec (MS) compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[6]

Visualized Workflows

experimental_workflow start Crude Product Mixture (containing this compound) analysis1 Analyze Purity (HPLC/GC) start->analysis1 decision Is Purity Sufficient? analysis1->decision purification Select Purification Method decision->purification No end Purified Product decision->end Yes recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography distillation Vacuum Distillation purification->distillation analysis2 Analyze Purity of Fractions/Crystals recrystallization->analysis2 chromatography->analysis2 distillation->analysis2 combine Combine Pure Fractions/ Collect Crystals analysis2->combine combine->end purification_decision_tree start Product Contaminated with This compound q1 Is the product a solid with different solubility? start->q1 ans1_yes Recrystallization q1->ans1_yes Yes q2 Do the product and impurity have different polarities? q1->q2 No ans2_yes Column Chromatography q2->ans2_yes Yes q3 Is the product thermally stable and has a lower boiling point? q2->q3 No ans3_yes Vacuum Distillation q3->ans3_yes Yes consult Consult further (e.g., preparative HPLC) q3->consult No

References

stability of 4-Methylsulfonyl-2-nitrotoluene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methylsulfonyl-2-nitrotoluene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a crystalline solid that is generally stable when stored in a dry, room-temperature environment.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.

Q2: Is this compound known to be sensitive to acidic conditions?

Q3: What is the expected stability of this compound under basic conditions?

A3: Similar to acidic conditions, there is a lack of specific public data on the base-catalyzed hydrolysis of this compound. However, nitroaromatic compounds can undergo various reactions in the presence of a strong base. For related compounds like 2,4,6-trinitrotoluene (TNT), alkaline hydrolysis can lead to the displacement of nitro groups and polymerization.[3] While this compound is less substituted, the potential for nucleophilic substitution or other base-mediated reactions should be considered.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure of the molecule, potential degradation pathways under forced conditions could include:

  • Oxidation of the methyl group: Under strong oxidizing acidic conditions, the methyl group can be oxidized to a carboxylic acid, forming 4-Methylsulfonyl-2-nitrobenzoic acid.[2]

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of corresponding amino or other reduced species. This is a common degradation pathway for nitroaromatic compounds.

  • Hydrolysis of the sulfonyl group: Although generally stable, the methylsulfonyl group could potentially undergo hydrolysis under extreme pH and temperature conditions, though this is less likely than reactions involving the nitro or methyl groups.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products.[4][5] Mass spectrometry (MS) coupled with HPLC can be used to identify unknown degradation products.[5][6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of isolated degradants.[5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in an Experimental Protocol
  • Symptom: HPLC analysis shows a significant decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.

  • Possible Causes:

    • pH Instability: The experimental medium may be more acidic or basic than anticipated, causing degradation.

    • Temperature Effects: The experimental temperature may be too high, accelerating degradation.

    • Presence of Oxidizing or Reducing Agents: Contaminants in reagents or the reaction mixture could be reacting with the compound.

    • Photodegradation: Exposure to light, especially UV light, might be causing degradation.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of all solutions and reaction mixtures.

    • Control Temperature: Ensure accurate temperature control throughout the experiment.

    • Reagent Purity: Use high-purity reagents and solvents to minimize contaminants.

    • Light Protection: Conduct experiments in amber glassware or under light-protected conditions.

    • Forced Degradation Study: If the cause is unclear, perform a systematic forced degradation study (see experimental protocols below) to identify the specific stress factors causing degradation.

Issue 2: Difficulty in Separating Degradation Products from the Parent Compound by HPLC
  • Symptom: Chromatogram shows broad or overlapping peaks for this compound and its impurities.

  • Possible Causes:

    • Inadequate HPLC Method: The chosen column, mobile phase, or gradient is not suitable for resolving the compounds.

    • Co-elution: A degradation product has a very similar retention time to the parent compound.

  • Troubleshooting Steps:

    • Method Development:

      • Mobile Phase: Modify the organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with different buffers) composition and pH.

      • Gradient: Adjust the gradient slope and time to improve separation.

      • Column: Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).

      • Temperature: Vary the column temperature to alter selectivity.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, consider using a mass spectrometer (LC-MS) for more definitive identification.

Quantitative Data Summary

As specific quantitative data for the degradation of this compound under acidic and basic conditions is not available in the cited literature, the following table provides a template for how such data should be structured once obtained from experimental studies.

Table 1: Stability of this compound under Forced Degradation Conditions

ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)% Degradation Product(s)
0.1 M HCl (60°C)24Data to be generatede.g., 4-Methylsulfonyl-2-aminotolueneData to be generated
48Data to be generatedData to be generated
0.1 M NaOH (60°C)24Data to be generatede.g., Unidentified polar degradantsData to be generated
48Data to be generatedData to be generated
3% H₂O₂ (RT)24Data to be generatede.g., 4-Methylsulfonyl-2-nitrobenzoic acidData to be generated
48Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, consistent with ICH guidelines.[3][7]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Temperature-controlled oven or water bath

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution (acid, base, or H₂O₂) to a final concentration of approximately 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water).

3. Stress Conditions:

  • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C. If no degradation is observed, use 1 M HCl.

  • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C. If no degradation is observed, use 1 M NaOH.

  • Oxidative Degradation: Store the sample solution in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C).

  • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound at each time point.

  • Determine the retention times and peak areas of the degradation products.

  • If using LC-MS, identify the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in ACN) dilution Dilute Stock with Stressor Solutions (0.1 mg/mL) stock->dilution acid Acid Hydrolysis (0.1M HCl, 60°C) dilution->acid base Base Hydrolysis (0.1M NaOH, 60°C) dilution->base oxidation Oxidation (3% H₂O₂, RT) dilution->oxidation thermal Thermal Stress (Solid, 70°C) dilution->thermal sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products (LC-MS) hplc->products pathway Propose Degradation Pathways degradation->pathway products->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_acid Acidic Conditions cluster_reductive Reductive Conditions cluster_base Basic Conditions parent This compound oxidized 4-Methylsulfonyl-2-nitrobenzoic acid parent->oxidized Oxidation reduced 4-Methylsulfonyl-2-aminotoluene parent->reduced Reduction base_degradant Potential Nucleophilic Substitution Products or Polymerization parent->base_degradant Hydrolysis

Caption: Plausible degradation pathways for this compound under stress conditions.

References

scaling up the synthesis of 4-Methylsulfonyl-2-nitrotoluene: potential issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Methylsulfonyl-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to this compound?

A1: The most common synthetic strategies involve two key transformations, though the order may vary:

  • Route A: Nitration of a Sulfone. This involves the nitration of 4-methylsulfonyltoluene (p-tolyl methyl sulfone). This is a widely used method but requires careful control to ensure selective mono-nitration at the 2-position and to manage the highly exothermic reaction.[1]

  • Route B: Oxidation of a Nitrosulfide. This route starts with a precursor like 2-nitro-4-(methylthio)toluene, which is then oxidized to the corresponding sulfone. The challenge here lies in achieving complete oxidation without affecting the nitro group or the aromatic ring.

  • Route C: Multi-step Synthesis from 2-Nitrotoluene. A less direct route involves the sulfonation of 2-nitrotoluene, followed by conversion to the sulfonyl chloride, and subsequent reaction to form the methyl sulfone.[2]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concern is managing the highly exothermic nature of the nitration step.[3][4] Scaling up nitration reactions significantly increases the risk of thermal runaway because the reactor's heat removal capacity (surface area) does not increase as fast as its heat generation potential (volume).[3] Loss of agitation, cooling failure, or incorrect reagent addition rates can lead to catastrophic temperature and pressure increases.[3] Additionally, handling large quantities of concentrated nitric and sulfuric acids poses significant operational hazards.

Q3: How does scale-up affect the risk of byproduct formation?

A3: On a larger scale, maintaining uniform temperature and concentration throughout the reactor is more challenging. Inadequate mixing can create localized "hot spots" where the reaction rate accelerates, leading to an increase in byproducts such as di-nitrated compounds or other isomers.[3] Continuous-flow reactors can mitigate this by offering superior heat and mass transfer, and short residence times which can significantly reduce byproducts.[5][6]

Q4: What are the advantages of using continuous flow chemistry for this process?

A4: Flow chemistry offers significant safety and efficiency advantages for hazardous reactions like nitration.[3] The small internal volume and high surface-area-to-volume ratio of flow reactors allow for excellent temperature control, minimizing the risk of thermal runaway.[3][6] This precise control often leads to higher yields, better selectivity, and reduced byproduct formation.[5] A continuous-flow process for a similar mono-nitration achieved a 98% yield with a residence time of only 5 seconds.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Symptom / Observation Potential Cause(s) Recommended Actions & Solutions
Uncontrolled Temperature Spike During Nitration Thermal runaway due to rapid addition of nitrating agent, cooling system failure, or inadequate mixing.Immediate Actions: 1. Stop all reactant feeds immediately. [3] 2. Ensure maximum cooling is applied. 3. If the temperature continues to rise uncontrollably, execute the pre-planned emergency quench procedure by drowning the reaction mixture in a large volume of ice/water.[3] Follow-up: Review and validate the process safety data, including calorimetry studies, to ensure the cooling capacity is sufficient for the scale. Re-evaluate addition rates and mixing efficiency.
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., isomers, di-nitration). 3. Product loss during work-up and isolation.1. Incomplete Reaction: Increase reaction time or temperature cautiously. Verify the purity and stoichiometry of starting materials. 2. Byproducts: Lower the reaction temperature to improve selectivity. Ensure a well-controlled addition rate of the nitrating agent. Analyze the crude product by HPLC or GC-MS to identify major impurities and adjust conditions accordingly. 3. Work-up Loss: If the product does not precipitate upon quenching, it may be soluble in the acidic aqueous layer. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[7]
Formation of Significant Di-nitrated Impurities Reaction temperature is too high, excess nitrating agent, or extended reaction time.Reduce the molar ratio of nitric acid. Lower the reaction temperature. Shorten the overall reaction time by monitoring the consumption of the starting material closely. Consider a continuous-flow setup to minimize residence time.[5]
Agitator Failure During Reagent Addition Mechanical or electrical failure of the stirring motor or shaft.Immediate Action: STOP ALL REACTANT FEEDS. Do not attempt to restart the agitator, as the sudden mixing of accumulated, unreacted reagents could cause a violent and uncontrollable exotherm.[3] Proceed with an emergency quench of the reactor contents. Follow-up: Thoroughly investigate the cause of the failure. Implement redundant systems or alarms for agitator function.
Product Fails to Precipitate During Quenching The product has significant solubility in the acidic aqueous mixture, or it is an oil at the quenching temperature.Transfer the entire quenched mixture to a separatory funnel and perform multiple extractions with an appropriate organic solvent.[7] Combine the organic layers and proceed with washing and drying.
Difficulties with Waste Acid Disposal Large volumes of spent sulfuric and nitric acid are generated from traditional batch nitration.Explore greener alternatives that reduce or eliminate the use of sulfuric acid, such as using solid acid catalysts or nitric acid in acetic anhydride.[1][4] Using continuous-flow reactors can also significantly reduce solvent and reagent volumes.[4] Spent acid can sometimes be concentrated and reused.[5]

Experimental Protocols and Data

Protocol 1: Nitration of 4-Methylsulfonyltoluene (Lab Scale)

This protocol is a representative procedure. All steps must be thoroughly evaluated for safety before attempting scale-up.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a controlled-addition pump for the nitrating agent. Connect the reactor jacket to a circulating chiller/heater.

  • Charging: Charge 4-methylsulfonyltoluene (1 equivalent) into the reactor. Begin agitation and cool the reactor contents to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid (1.1 equivalents) to chilled, concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature below 10 °C.

  • Addition: Slowly add the prepared nitrating mixture to the reactor via the addition pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC.

  • Quenching: In a separate, well-stirred vessel, prepare a mixture of crushed ice and water (10x the volume of the reaction mixture). Slowly transfer the completed reaction mixture into the ice/water slurry, ensuring the quench temperature remains low.[7]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.[7]

  • Drying: Dry the product under vacuum at 50-60 °C. The melting point of pure this compound is 120-121°C.[5]

Scale-Up Considerations for Protocol 1:

  • Heat Transfer: The ability to maintain a low temperature (0-10 °C) is critical. The cooling capacity of the plant-scale reactor must be calculated to handle the total heat of reaction.

  • Addition Rate: The addition rate must be strictly controlled and linked to the reactor temperature. An automated system that stops the feed if the temperature exceeds a set limit is highly recommended.[3]

  • Mixing: The agitator design and speed must ensure efficient mixing to prevent localized heating and concentration gradients.

  • Quenching: The quenching step is also highly exothermic and must be performed with extreme care on a large scale. The reaction mass should be added to the ice/water, not the other way around.

Quantitative Data: Oxidation of 2-Nitro-4-methylsulfonyl toluene

The following data is adapted from a study on the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid, where 2-nitro-4-methylsulfonyl toluene is the starting material. This illustrates the effect of reaction parameters on yield in a related process.

Table 1: Effect of H₂O₂ Amount on Product Yield Reaction Conditions: 2-nitro-4-methylsulfonyl toluene (0.04 mol), conc. H₂SO₄ (1.0 mol), 60-65 °C, 3-4 h.

Molar Ratio (H₂O₂ : Substrate)Yield (%)
5 : 155.4
6 : 168.2
7 : 178.3
8 : 178.1
Data adapted from a study on the oxidation of the methyl group of 2-nitro-4-methylsulfonyl toluene.[8][9]

Table 2: Effect of Reaction Temperature on Product Yield Reaction Conditions: 2-nitro-4-methylsulfonyl toluene (0.04 mol), H₂O₂ (0.28 mol), conc. H₂SO₄ (0.8 mol), 3-4 h.

Temperature (°C)Yield (%)
5060.5
5570.1
6078.3
6577.9
Data adapted from a study on the oxidation of the methyl group of 2-nitro-4-methylsulfonyl toluene.[8][9]

Visualizations

G Troubleshooting Flowchart for Low Product Yield start Low Yield of This compound check_purity Check purity of starting materials (e.g., 4-methylsulfonyltoluene) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze crude product and waste streams (HPLC, GC-MS) start->analyze_crude purity_ok Purity OK? check_purity->purity_ok conditions_ok Conditions Match Protocol? check_conditions->conditions_ok byproducts_found Major Byproducts Identified? analyze_crude->byproducts_found purity_ok->check_conditions Yes resynthesize Source/Resynthesize Starting Materials purity_ok->resynthesize No conditions_ok->analyze_crude Yes optimize Optimize conditions: - Lower Temperature - Adjust Time/Stoichiometry conditions_ok->optimize No adjust_workup Product lost in work-up? - Perform Extraction - Check pH byproducts_found->adjust_workup No investigate_byproducts Adjust conditions to minimize specific byproduct (e.g., lower temp to reduce di-nitration) byproducts_found->investigate_byproducts Yes

Caption: Troubleshooting logic for addressing low product yield.

G Scale-Up Workflow: Nitration of 4-Methylsulfonyltoluene cluster_0 Preparation cluster_1 Reaction Stage cluster_2 Work-up & Isolation SM 4-Methylsulfonyltoluene Nitration Nitration Reactor (0-10 °C) SM->Nitration Acids Mixed Acid (HNO3 / H2SO4) Acids->Nitration Quench Quench in Ice/Water Nitration->Quench Controlled Transfer Hazard1 Critical Hazard: Thermal Runaway Control Temp & Addition Rate Nitration->Hazard1 Issue1 Potential Issue: Byproduct Formation (Isomers, Di-nitration) Nitration->Issue1 Filtration Filtration Quench->Filtration Hazard2 Critical Hazard: Exothermic Quench Quench->Hazard2 Drying Drying Filtration->Drying Product Final Product: This compound Drying->Product

Caption: Key workflow stages and associated risks for scale-up.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methylsulfonyl-2-nitrotoluene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a fundamental reaction class in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is critically influenced by the presence and position of electron-withdrawing groups on the aromatic ring. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. Both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing groups, making methylsulfonyl-nitrotoluene isomers highly reactive towards nucleophilic attack, assuming a suitable leaving group is present on the ring.

Comparative Analysis of Isomer Reactivity

The reactivity of the various methylsulfonyl-nitrotoluene isomers in SNAr reactions is primarily dictated by the positions of the nitro and methylsulfonyl groups relative to the site of nucleophilic attack (and the leaving group). For this comparison, we will assume a hypothetical leaving group (e.g., a halogen) at one of the ring positions and analyze the ability of the existing substituents to stabilize the resulting Meisenheimer complex.

Key Principles Governing Reactivity:

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is delocalized onto the ortho and para positions relative to the point of nucleophilic attack. Electron-withdrawing groups at these positions provide significant resonance stabilization, accelerating the reaction.

  • Steric Hindrance: Bulky groups ortho to the site of attack can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate.

Based on these principles, we can predict a qualitative order of reactivity for various isomers.

Logical Framework for Reactivity Comparison

G Logical Framework for SNAr Reactivity Comparison Electronic_Effects Electronic Effects (Stabilization of Meisenheimer Complex) High_Reactivity High Reactivity Electronic_Effects->High_Reactivity Strong o/p stabilization Moderate_Reactivity Moderate Reactivity Electronic_Effects->Moderate_Reactivity Moderate o/p or m stabilization Low_Reactivity Low Reactivity Electronic_Effects->Low_Reactivity Weak or no stabilization Steric_Effects Steric Hindrance Steric_Effects->Moderate_Reactivity Hindrance at reaction site Steric_Effects->Low_Reactivity Severe hindrance

Caption: Factors influencing the predicted SNAr reactivity.

Qualitative Reactivity Comparison of Selected Isomers (with a hypothetical leaving group 'L'):

IsomerStructure (with hypothetical leaving group 'L' at C1)Predicted Relative ReactivityRationale
2-Nitro-4-methylsulfonyl-1-L-benzene Very High Both the nitro group (ortho) and the methylsulfonyl group (para) are in positions to provide excellent resonance stabilization to the Meisenheimer complex. This dual activation makes this isomer highly reactive.
4-Nitro-2-methylsulfonyl-1-L-benzene Very High Similar to the above, both electron-withdrawing groups are positioned ortho and para to the reaction center, leading to strong stabilization of the intermediate. Steric hindrance from the ortho-methylsulfonyl group might be slightly greater than from a nitro group.
2,6-Dinitro-4-methylsulfonyl-1-L-benzene Exceptionally High With two ortho nitro groups and a para methylsulfonyl group, the Meisenheimer complex is exceptionally stabilized. Steric hindrance from the two ortho substituents may play a role depending on the nucleophile.
4-Nitro-3-methylsulfonyl-1-L-benzene Moderate The para nitro group provides strong resonance stabilization. The meta methylsulfonyl group offers inductive electron withdrawal but no resonance stabilization of the negative charge on the ring.
3-Nitro-4-methylsulfonyl-1-L-benzene Moderate The para methylsulfonyl group provides resonance stabilization. The meta nitro group contributes through inductive effects.

Physical and Chemical Properties

Property4-Methylsulfonyl-2-nitrotoluene2-Methylsulfonyl-4-nitrotoluene4-Methylsulfonyl-3-nitrotoluene
CAS Number 1671-49-4[1][2]252561-99-2N/A
Molecular Formula C₈H₉NO₄S[1][2]C₈H₉NO₄SC₈H₉NO₄S
Molecular Weight 215.23 g/mol [1][2]215.23 g/mol 215.23 g/mol
Melting Point 120-121 °C[1]N/AN/A
Boiling Point 387.8 °C (Predicted)[1]N/AN/A
Appearance White to off-white solidN/AN/A

Experimental Protocol: Representative SNAr Reaction

The following is a general procedure for a nucleophilic aromatic substitution reaction with a thiol nucleophile on an activated nitroaromatic substrate. This protocol can be adapted for the methylsulfonyl-nitrotoluene isomers.

Objective: To synthesize an aryl thioether via nucleophilic aromatic substitution.

Materials:

  • Substrate (e.g., this compound with a leaving group) (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate and the anhydrous solvent.

  • Add the base (K₂CO₃) to the solution.

  • Slowly add the thiol to the stirring suspension.

  • The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow

G General Experimental Workflow for SNAr Start Start Reaction_Setup Reaction Setup: - Substrate, Solvent, Base in flask - Inert atmosphere Start->Reaction_Setup Add_Nucleophile Add Nucleophile (Thiol) Reaction_Setup->Add_Nucleophile Reaction Stir at appropriate temperature Monitor by TLC Add_Nucleophile->Reaction Workup Workup: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Evaporate solvent - Column chromatography or recrystallization Workup->Purification Product Product Purification->Product G SNAr Reaction Mechanism cluster_legend Legend Reactants Aryl-L + Nu⁻ TS1 Transition State 1 Reactants->TS1 Attack of Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products Aryl-Nu + L⁻ TS2->Products Formation ArylL Aryl-L: Substrate Nu Nu⁻: Nucleophile L L⁻: Leaving Group

References

A Comparative Guide to 4-Methylsulfonyl-2-nitrotoluene and 2-chloro-5-nitrotoluene in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key chemical intermediates, 4-Methylsulfonyl-2-nitrotoluene and 2-chloro-5-nitrotoluene, in the context of dye synthesis. While both serve as precursors for a variety of dyes, their distinct substituents—a methylsulfonyl group versus a chlorine atom—can influence the synthesis process and the final properties of the dyes. This document outlines their roles, presents representative experimental protocols, and discusses the expected performance of dyes derived from each, supported by available data.

Core Intermediates: A Head-to-Head Comparison

Both this compound and 2-chloro-5-nitrotoluene are primarily utilized in dye synthesis following their reduction to the corresponding anilines: 2-amino-4-methylsulfonyltoluene and 2-amino-5-chlorotoluene, respectively. These anilines then serve as the diazo component in the synthesis of azo dyes.

PropertyThis compound2-chloro-5-nitrotoluene
CAS Number 1671-49-413290-74-9
Molecular Formula C₈H₉NO₄SC₇H₆ClNO₂
Molecular Weight 215.23 g/mol 171.58 g/mol
Appearance White crystalline powderLight beige crystals
Melting Point 120-121 °C44-45 °C
Primary Use in Dye Synthesis Intermediate for disperse and azo dyesIntermediate for dyes and pigments, particularly azo dyes[1]

Role in Dye Synthesis: From Nitroarene to Chromophore

The synthesis of azo dyes from these intermediates follows a well-established two-step pathway. The initial and critical step is the reduction of the nitro group to a primary amine. This is followed by the diazotization of the resulting aniline derivative and subsequent coupling with a suitable coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the final azo dye.

The nature of the substituent (methylsulfonyl or chloro) on the aromatic ring of the diazo component can influence the electronic properties of the resulting diazonium salt, which in turn can affect the coupling reaction and the properties of the final dye.

Performance Comparison of Derived Dyes

Performance MetricDyes from this compoundDyes from 2-chloro-5-nitrotoluene
Expected Yield Generally good, dependent on specific reaction conditions.Generally good, with established industrial processes for the amine precursor[2].
Purity High purity is achievable with standard purification techniques.High purity is achievable; the precursor is available at high purity (99%+)[3].
Color Fastness The presence of a sulfonyl group can, in some cases, improve light fastness. Disperse dyes generally exhibit fair to good light and wash fastness.The chloro group's effect is variable. Disperse dyes generally have moderate to good wash fastness (rated 3-4 on average).
Shade The specific shade will depend on the coupling component used.The specific shade will depend on the coupling component used. A deep maroon dye is obtained when coupled with alpha-naphthol[1].
Solubility The methylsulfonyl group may impart different solubility characteristics to the final dye compared to a chloro-substituted dye.The chloro group contributes to the overall hydrophobic character of the dye molecule.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of a simple azo dye from each of the subject intermediates. These protocols are based on standard procedures for azo dye synthesis and may require optimization for specific target dyes.

Protocol 1: Synthesis of a Representative Azo Dye from this compound

Step 1a: Reduction to 2-amino-4-methylsulfonyltoluene

  • Materials : this compound, Iron powder, Hydrochloric acid, Ethanol, Water.

  • Procedure :

    • In a round-bottom flask, create a suspension of this compound in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing with stirring until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it alkaline with a sodium carbonate solution.

    • Filter the mixture to remove the iron sludge and wash the filter cake with ethanol.

    • Combine the filtrate and washings, and remove the ethanol by distillation.

    • The resulting aqueous solution can be used directly in the next step or the product can be extracted and purified.

Step 1b: Diazotization and Coupling

  • Materials : 2-amino-4-methylsulfonyltoluene solution (from Step 1a), Hydrochloric acid, Sodium nitrite, 2-Naphthol, Sodium hydroxide, Ice.

  • Procedure :

    • Acidify the aqueous solution of 2-amino-4-methylsulfonyltoluene with concentrated hydrochloric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form.

    • Continue stirring in the ice bath for 30-60 minutes.

    • Isolate the solid dye by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of a Representative Azo Dye from 2-chloro-5-nitrotoluene

Step 2a: Reduction to 2-amino-5-chlorotoluene

  • Materials : 2-chloro-5-nitrotoluene, Iron powder, Hydrochloric acid, Ethanol, Water.

  • Procedure :

    • Follow the same procedure as in Step 1a, using 2-chloro-5-nitrotoluene as the starting material.

Step 2b: Diazotization and Coupling

  • Materials : 2-amino-5-chlorotoluene solution (from Step 2a), Hydrochloric acid, Sodium nitrite, 2-Naphthol, Sodium hydroxide, Ice.

  • Procedure :

    • Follow the same procedure as in Step 1b, using the 2-amino-5-chlorotoluene solution.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of azo dyes from the two intermediates.

DyeSynthesisWorkflow cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_reduction Reduction cluster_diazotization Diazotization cluster_coupling Coupling cluster_final Final Product start1 4-Methylsulfonyl- 2-nitrotoluene amine1 2-amino-4- methylsulfonyltoluene start1->amine1 Fe/HCl start2 2-chloro- 5-nitrotoluene amine2 2-amino-5- chlorotoluene start2->amine2 Fe/HCl diazo1 Diazonium Salt 1 amine1->diazo1 NaNO2/HCl diazo2 Diazonium Salt 2 amine2->diazo2 NaNO2/HCl dye1 Azo Dye 1 diazo1->dye1 dye2 Azo Dye 2 diazo2->dye2 coupler Coupling Component (e.g., 2-Naphthol) coupler->dye1 coupler->dye2

Caption: General workflow for azo dye synthesis.

ExperimentalLogic start Select Intermediate (this compound or 2-chloro-5-nitrotoluene) reduction Reduction of Nitro Group to Amine start->reduction diazotization Diazotization of Amine (NaNO2, HCl, 0-5°C) reduction->diazotization coupling Azo Coupling Reaction (Mix Diazonium Salt and Coupling Component) diazotization->coupling coupling_prep Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) coupling_prep->coupling isolation Isolate and Purify Azo Dye coupling->isolation

Caption: Key experimental stages for azo dye synthesis.

References

A Researcher's Guide to the Analytical Characterization of 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical methods available for the characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative analysis of 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in various synthetic pathways.

This publication delves into the experimental protocols and performance data of chromatographic, spectroscopic, and thermal analysis methods, offering a comparative framework to aid in method selection and development.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or assessment of thermal stability. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical TechniquePrincipleKey Performance ParametersAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.LOD/LOQ: Typically in the ng/mL to µg/mL range. Linearity (R²): >0.99. Precision (RSD): <2%.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.Requires solvent disposal, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass spectrometric detection for identification.LOD/LOQ: Typically in the pg to ng range. Linearity (R²): >0.99. Precision (RSD): <5%.Excellent sensitivity and specificity, provides structural information.Requires volatile and thermally stable analytes; potential for thermal degradation of nitroaromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides information on chemical structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural elucidation.Relatively low sensitivity, requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Provides a "fingerprint" spectrum characteristic of the molecule's functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural information on its own.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides molecular weight and fragmentation patterns for structural elucidation.High sensitivity and specificity, can be coupled with chromatographic techniques.Can be complex to interpret, may require derivatization.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Determines melting point, phase transitions, and purity.Provides information on thermal properties and purity.Destructive, may not be suitable for all compounds.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Determines thermal stability and decomposition temperature.Provides information on thermal stability and composition.Destructive, does not identify decomposition products.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A Newcrom R1 column or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: An external standard calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like nitrotoluenes.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a mid-polarity stationary phase, such as a 14% cyanopropylphenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C. It is crucial to use a deactivated injector liner to minimize thermal degradation of the nitroaromatic compound.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 70 °C.

    • Ramp at 25 °C/min to 250 °C, hold for 14.8 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons and their connectivity. Expected signals would include aromatic protons and methyl protons from the toluene and sulfonyl groups.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish proton-proton and proton-carbon correlations, confirming the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: The resulting spectrum will show characteristic absorption bands corresponding to the functional groups in this compound, such as:

    • Asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1530 and 1350 cm⁻¹.

    • Symmetric and asymmetric stretching of the sulfonyl group (SO₂) around 1300 and 1150 cm⁻¹.

    • C-H stretching of the methyl group and aromatic ring.

    • C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Instrumentation: A mass spectrometer, which can be a standalone instrument or coupled to a chromatograph (GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (215.23 g/mol ).[3][4] The fragmentation pattern will provide clues about the structure of the molecule, with characteristic losses of functional groups such as NO₂, SO₂, and CH₃.

Thermal Analysis (DSC/TGA)

Thermal analysis techniques are used to characterize the thermal properties of a material.

  • Differential Scanning Calorimetry (DSC):

    • Instrumentation: A DSC instrument.

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan.

    • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting point of the compound (reported as 120-121 °C).[5] The purity of the sample can also be estimated from the shape of the melting peak.

  • Thermogravimetric Analysis (TGA):

    • Instrumentation: A TGA instrument.

    • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared pan.

    • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow of analysis. The following diagrams, generated using the DOT language, illustrate typical workflows for the characterization of this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample HPLC HPLC Sample->HPLC Inject GC_MS GC_MS Sample->GC_MS Inject NMR NMR Sample->NMR Dissolve FTIR FTIR Sample->FTIR Analyze MS MS Sample->MS Ionize DSC_TGA DSC_TGA Sample->DSC_TGA Heat Standard_Solutions Standard_Solutions Standard_Solutions->HPLC Calibrate Quantitative_Data Quantitative_Data HPLC->Quantitative_Data GC_MS->Quantitative_Data Structural_Elucidation Structural_Elucidation GC_MS->Structural_Elucidation NMR->Structural_Elucidation FTIR->Structural_Elucidation MS->Structural_Elucidation Thermal_Properties Thermal_Properties DSC_TGA->Thermal_Properties

General workflow for the analytical characterization of this compound.

Chromatographic_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Dissolution/Extraction) Start->Sample_Prep Method_Selection Volatile & Thermally Stable? Sample_Prep->Method_Selection HPLC_Analysis HPLC Analysis Method_Selection->HPLC_Analysis No GC_MS_Analysis GC-MS Analysis Method_Selection->GC_MS_Analysis Yes Data_Processing Data Processing (Integration, Calibration) HPLC_Analysis->Data_Processing GC_MS_Analysis->Data_Processing Results Quantitative Results Data_Processing->Results End End Results->End

Decision workflow for selecting a chromatographic method for quantitative analysis.

References

Spectroscopic Showdown: A Comparative Analysis of 4-Methylsulfonyl-2-nitrotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this structural elucidation. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 4-Methylsulfonyl-2-nitrotoluene and two of its structural isomers: 2-methyl-5-nitrophenyl methyl sulfone and 4-methyl-3-nitrophenyl methyl sulfone. By presenting predicted spectral data, this document aims to serve as a valuable reference for the identification and differentiation of these closely related compounds.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR spectra of the three isomers reveal distinct patterns in the aromatic region, directly attributable to the electronic effects of the nitro and methylsulfonyl substituents. The chemical shifts of the aromatic protons and the methyl groups provide clear diagnostic windows for distinguishing between these structures.

CompoundPredicted ¹H Chemical Shifts (δ, ppm)
This compound Aromatic Protons: H-3: ~8.2 (d)H-5: ~7.8 (dd)H-6: ~7.5 (d)Methyl Protons: Ar-CH₃: ~2.6 (s)SO₂-CH₃: ~3.2 (s)
2-Methyl-5-nitrophenyl methyl sulfone Aromatic Protons: H-3: ~8.3 (d)H-4: ~7.9 (dd)H-6: ~7.6 (d)Methyl Protons: Ar-CH₃: ~2.7 (s)SO₂-CH₃: ~3.1 (s)
4-Methyl-3-nitrophenyl methyl sulfone Aromatic Protons: H-2: ~8.4 (d)H-5: ~7.7 (dd)H-6: ~7.4 (d)Methyl Protons: Ar-CH₃: ~2.5 (s)SO₂-CH₃: ~3.3 (s)

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).

Predicted ¹³C NMR Data Comparison

Similarly, the predicted ¹³C NMR spectra offer a complementary and powerful method for isomer differentiation. The chemical shifts of the quaternary carbons, particularly those bearing the nitro and methylsulfonyl groups, are highly sensitive to the substitution pattern.

CompoundPredicted ¹³C Chemical Shifts (δ, ppm)
This compound Aromatic Carbons: C-1 (C-CH₃): ~135C-2 (C-NO₂): ~148C-3: ~125C-4 (C-SO₂CH₃): ~142C-5: ~128C-6: ~132Methyl Carbons: Ar-CH₃: ~20SO₂-CH₃: ~45
2-Methyl-5-nitrophenyl methyl sulfone Aromatic Carbons: C-1 (C-SO₂CH₃): ~140C-2 (C-CH₃): ~138C-3: ~123C-4: ~130C-5 (C-NO₂): ~149C-6: ~126Methyl Carbons: Ar-CH₃: ~19SO₂-CH₃: ~44
4-Methyl-3-nitrophenyl methyl sulfone Aromatic Carbons: C-1 (C-SO₂CH₃): ~141C-2: ~127C-3 (C-NO₂): ~150C-4 (C-CH₃): ~136C-5: ~124C-6: ~133Methyl Carbons: Ar-CH₃: ~21SO₂-CH₃: ~46

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its isomers.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

    • Number of Scans: A larger number of scans is necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Obtain Pure Sample Solvent Select Deuterated Solvent and Internal Standard Sample->Solvent Dissolve Dissolve Sample in NMR Tube Solvent->Dissolve Spectrometer Insert Sample into NMR Spectrometer Dissolve->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire ¹H NMR Data LockShim->Acquire1H Acquire13C Acquire ¹³C NMR Data LockShim->Acquire13C ProcessFID Fourier Transform, Phase and Baseline Correction Acquire1H->ProcessFID Acquire13C->ProcessFID Integrate Integration of Signals ProcessFID->Integrate PeakPick Peak Picking Integrate->PeakPick AnalyzeShifts Analyze Chemical Shifts PeakPick->AnalyzeShifts AnalyzeCoupling Analyze Coupling Patterns and Multiplicities PeakPick->AnalyzeCoupling StructureElucid Structural Elucidation AnalyzeShifts->StructureElucid AnalyzeCoupling->StructureElucid

Caption: A flowchart detailing the key stages of NMR spectroscopic analysis.

comparing the efficacy of different catalysts for 4-Methylsulfonyl-2-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the production of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this synthesis, focusing on efficacy, environmental impact, and operational parameters. The information is intended for researchers, scientists, and professionals in drug development seeking to optimize this chemical transformation.

Comparison of Catalytic Performance

The selection of a catalyst significantly influences the yield, purity, and environmental footprint of this compound synthesis. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemStarting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Solid Superacid (SO₄²⁻/ZrO₂) ** 4-MethylsulfonyltolueneConcentrated Nitric Acid / Acetic AnhydrideDichloroethane10 - 401096>99[1]
Solid Superacid (S₂O₈²⁻/ZrO₂) **4-MethylsulfonyltolueneConcentrated Nitric Acid / Acetic AnhydrideDichloroethane10 - 401095>99[1]
Continuous-Flow 1-Methyl-4-(methylsulfonyl)benzene80 wt% Sulfuric Acid / Nitric AcidNot specifiedAdiabatic5 seconds (residence time)98Not specified[2]
Traditional Mixed Acid 4-MethylsulfonyltolueneConcentrated Nitric Acid / Sulfuric AcidNot specifiedNot specifiedNot specifiedHigh (typical for industrial nitration)Variable[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for key catalytic systems.

Solid Superacid Catalysis (SO₄²⁻/ZrO₂)

This method utilizes a heterogeneous solid superacid catalyst, which offers advantages in terms of catalyst recovery and reuse, and reduced environmental pollution compared to traditional methods.[1]

Procedure:

  • To a reaction flask cooled in an ice bath, add concentrated nitric acid (molar ratio of 1.1:1 relative to 4-methylsulfonyltoluene).

  • Add 1.5g of SO₄²⁻/ZrO₂ solid superacid catalyst.

  • Slowly add acetic anhydride (molar ratio of 1.1:1 relative to 4-methylsulfonyltoluene) while maintaining the temperature between 0-20°C. Stir for 20-60 minutes.

  • Add a solution of 5.1g of 4-methylsulfonyltoluene in 15-25mL of dichloroethane dropwise.

  • Maintain the reaction temperature between 10-40°C and stir for 10 hours. The reaction progress can be monitored by high-performance liquid chromatography (HPLC).

  • Once the conversion of 4-methylsulfonyltoluene is nearly 100%, filter the reaction mixture to recover the solid superacid catalyst.

  • The filtrate is subjected to reduced pressure distillation to recover the organic solvent.

  • The remaining solution is cooled, and a small amount of water is added to precipitate the product.

  • The solid product is filtered, washed with water, and dried to obtain this compound.[1]

Continuous-Flow Nitration

This modern approach offers excellent control over reaction parameters and enhanced safety for highly exothermic nitration reactions.

Procedure:

An expeditious process for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene has been described in a continuous-flow reactor. The reaction is run under adiabatic conditions with 80 wt% sulfuric acid, and the residence time is reduced to 5 seconds. This short residence time significantly reduces the formation of byproducts. The spent acid can be recovered and reused after concentration under vacuum.[2]

Visualizing the Synthesis Workflow

To better understand the process, the following diagrams illustrate the experimental workflow and the general reaction pathway.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Ice Bath Cooling B Add Concentrated Nitric Acid A->B C Add Solid Superacid Catalyst B->C D Add Acetic Anhydride C->D E Add 4-Methylsulfonyltoluene Solution D->E F Stir at 10-40°C for 10h E->F G Filter to Recover Catalyst F->G H Solvent Removal (Distillation) G->H I Precipitation with Water H->I J Filter, Wash, and Dry Product I->J

Experimental workflow for solid superacid catalyzed synthesis.

reaction_pathway reactant 4-Methylsulfonyltoluene reagents HNO₃ / Catalyst product This compound reactant->product Nitration

General reaction pathway for the nitration of 4-methylsulfonyltoluene.

References

A Comparative Cost-Benefit Analysis of 4-Methylsulfonyl-2-nitrotoluene in the Industrial Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Routes

The industrial synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a crucial intermediate in the production of the herbicide mesotrione, presents multiple synthetic pathways, each with distinct economic and environmental implications. A key starting material in several of these routes is 4-Methylsulfonyl-2-nitrotoluene (MNT). This guide provides a comprehensive cost-benefit analysis of utilizing MNT and compares it with a viable alternative route commencing from p-toluenesulfonyl chloride. The following sections detail the experimental protocols, present a quantitative comparison of the synthetic routes, and visualize the reaction pathways to aid researchers and chemical development professionals in making informed decisions.

Quantitative Performance Comparison

The selection of a synthetic route in an industrial setting is a multifactorial decision, balancing raw material costs, reaction yields, process complexity, and environmental impact. The following table summarizes the key metrics for the synthesis of NMSBA via the oxidation of MNT and an alternative route starting from p-toluenesulfonyl chloride.

ParameterRoute 1: Oxidation of this compound (MNT)Route 2: Synthesis from p-Toluenesulfonyl Chloride
Starting Material This compound (MNT)p-Toluenesulfonyl Chloride
Key Intermediates Direct oxidation to NMSBAMethyl p-tolyl sulfone, 2-nitro-4-methylsulfonyltoluene (MNT)
Overall Yield 78-98% (depending on the oxidation method)High (individual steps report high yields, e.g., >90%)[1]
Raw Material Cost MNT can be sourced, with bulk pricing available.p-Toluenesulfonyl chloride is a readily available commodity chemical.
Process Complexity Typically a single oxidation step.Multi-step synthesis involving methylation, nitration, and oxidation.[1]
Key Reagents & Catalysts Nitric acid/Vanadium pentoxide or Hydrogen peroxide/CuO-Al2O3Sodium methoxide, Nitrating agents (e.g., nitric acid/sulfuric acid), Oxidizing agents.[1]
Environmental & Safety Concerns Use of strong acids (sulfuric, nitric), potential for NOx emissions with nitric acid oxidation. The hydrogen peroxide route is considered safer and cleaner.[2][3]Use of strong acids and nitrating agents. Generation of acidic wastewater. Some alternative oxidation steps aim to reduce waste.[1]
Waste Management Neutralization of acidic waste streams. Scrubbing of NOx gases.Management of waste streams from multiple steps.

Experimental Protocols

Route 1: Synthesis of NMSBA via Oxidation of this compound (MNT)

Method A: Nitric Acid Oxidation with Vanadium Pentoxide Catalyst [4]

  • Reaction Setup: To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add 70% sulfuric acid.

  • Addition of Reactants: Add this compound (MNT) and vanadium pentoxide (catalyst) to the sulfuric acid with stirring.

  • Oxidation: Heat the mixture to 140°C. Slowly add 68% nitric acid over several hours while maintaining the temperature.

  • Reaction Completion: After the addition of nitric acid is complete, continue stirring at 140°C for approximately one hour, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Cool the reaction mixture to 10-20°C to precipitate the product. Filter the solid, wash with water until neutral, and dry to obtain 2-nitro-4-methylsulfonylbenzoic acid. The reported yield for this method is up to 98%.[4]

Method B: Hydrogen Peroxide Oxidation with CuO/Al2O3 Catalyst [2][3]

  • Reaction Setup: In a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid.

  • Addition of Reactants: Add this compound (MNT) to the sulfuric acid at 60°C, followed by the addition of the CuO/Al2O3 catalyst.

  • Oxidation: Slowly add 45% hydrogen peroxide to the mixture while maintaining the temperature at 60-65°C. Stir for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and then carefully add water. The product precipitates out of the solution. Filter the solid, wash with water, and dry. This method is reported to have a yield of approximately 78.3% and is considered a more environmentally friendly option due to the avoidance of nitric acid.[3]

Route 2: Alternative Synthesis of NMSBA from p-Toluenesulfonyl Chloride[1]

This is a multi-step synthesis outlined in patent literature.

  • Step 1: Methylation of p-Toluenesulfonyl Chloride: React p-toluenesulfonyl chloride with a methylating agent, such as sodium methoxide, to form methyl p-tolyl sulfone.

  • Step 2: Nitration of Methyl p-tolyl sulfone: The resulting methyl p-tolyl sulfone is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound (MNT).

  • Step 3: Oxidation of MNT: The MNT formed in the previous step is then oxidized to 2-nitro-4-methylsulfonylbenzoic acid using an appropriate oxidizing agent as described in Route 1. The patent also describes alternative oxidation methods for related intermediates.[1]

Cost-Benefit Analysis

Route 1: Oxidation of MNT

  • Benefits: This route is more direct, involving a single chemical transformation from a readily available intermediate. The high yields achievable, particularly with the nitric acid/vanadium pentoxide system, make it economically attractive from a material efficiency standpoint. The hydrogen peroxide-based method offers significant safety and environmental advantages by avoiding the use of nitric acid and the associated generation of toxic NOx gases.[2][3]

  • Costs and Drawbacks: The primary costs are associated with the starting material (MNT), the oxidizing agents, and the catalyst. The nitric acid route, while high-yielding, involves harsh reaction conditions and generates environmentally hazardous byproducts that require treatment, adding to the operational cost.[1] The hydrogen peroxide route has a lower yield, which may impact its economic viability depending on the relative costs of reactants and the final product.

Route 2: Synthesis from p-Toluenesulfonyl Chloride

  • Benefits: This route starts from a very common and relatively inexpensive bulk chemical, p-toluenesulfonyl chloride. The patent suggests that this pathway can be designed to be cleaner and more cost-effective than traditional methods that may have significant waste disposal issues.[1]

  • Costs and Drawbacks: The multi-step nature of this synthesis increases the operational complexity and costs associated with additional reactors, purification steps, and longer processing times. While individual step yields may be high, the cumulative yield over three steps will be lower than a high-yielding single-step process. The overall cost-effectiveness will depend heavily on the efficiency and cost of each step in the sequence.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and the logical flow of the synthetic routes, the following diagrams are provided.

cluster_route1 Route 1: Oxidation of MNT cluster_route2 Route 2: From p-Toluenesulfonyl Chloride MNT This compound Oxidation Oxidation (e.g., HNO3/V2O5 or H2O2/CuO-Al2O3) MNT->Oxidation NMSBA1 2-Nitro-4-methylsulfonylbenzoic Acid Oxidation->NMSBA1 pTSC p-Toluenesulfonyl Chloride Methylation Methylation pTSC->Methylation MTPS Methyl p-tolyl sulfone Nitration Nitration MTPS->Nitration MNT2 This compound Oxidation2 Oxidation MNT2->Oxidation2 NMSBA2 2-Nitro-4-methylsulfonylbenzoic Acid Methylation->MTPS Nitration->MNT2 Oxidation2->NMSBA2

Caption: Comparative workflow of synthetic routes to NMSBA.

Start Select Starting Material MNT_Route Route 1: this compound Start->MNT_Route pTSC_Route Route 2: p-Toluenesulfonyl Chloride Start->pTSC_Route Oxidation_Step Single Step Oxidation MNT_Route->Oxidation_Step Multi_Step Multi-Step Synthesis (Methylation, Nitration, Oxidation) pTSC_Route->Multi_Step Analysis Cost-Benefit Analysis (Yield, Cost, Safety, Waste) Oxidation_Step->Analysis Multi_Step->Analysis Decision Optimal Synthesis Route Analysis->Decision

Caption: Decision workflow for selecting a synthetic route to NMSBA.

Conclusion

The choice between using this compound as a direct precursor or opting for a multi-step synthesis from p-toluenesulfonyl chloride for the industrial production of 2-nitro-4-methylsulfonylbenzoic acid is a complex decision.

The direct oxidation of MNT offers a more streamlined process with potentially higher overall yields. The nitric acid-based method provides excellent yields but comes with significant environmental and safety considerations. The hydrogen peroxide method presents a greener alternative at the cost of a lower yield.

The route starting from p-toluenesulfonyl chloride, while more complex operationally, utilizes a cheaper and more fundamental starting material. This could offer a long-term cost advantage if the multi-step process can be optimized for high efficiency and minimal waste generation.

Ultimately, the optimal choice will depend on a company's specific priorities, including raw material sourcing and cost, capital investment for different process complexities, and the stringency of environmental regulations. This guide provides the foundational data and a framework for making a strategic decision in the synthesis of this important agrochemical intermediate.

References

A Comparative Guide to the Environmental Impact of 4-Methylsulfonyl-2-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through several synthetic pathways. The choice of a particular route can have significant implications for environmental impact, safety, and economic viability. This guide provides an objective comparison of the most common methods for synthesizing this compound, with a focus on assessing their environmental footprint through quantitative metrics and experimental data.

Comparison of Synthesis Routes

Three primary methods for the synthesis of this compound are compared:

  • Route 1: Traditional Mixed-Acid Nitration of p-Methylsulfonyl Toluene. This is a well-established method involving the nitration of p-methylsulfonyl toluene using a mixture of concentrated nitric acid and sulfuric acid. While effective, this method is associated with significant environmental drawbacks.

  • Route 2: Solid Superacid-Catalyzed Nitration of p-Methylsulfonyl Toluene. A greener alternative to the traditional method, this route employs a recyclable solid superacid catalyst to facilitate the nitration of p-methylsulfonyl toluene. This approach aims to reduce corrosive waste and improve catalyst reusability.

  • Route 3: Multi-Step Synthesis from 2-Nitrotoluene. This pathway begins with 2-nitrotoluene and proceeds through a series of reactions including sulfonation with chlorosulfonic acid and subsequent treatment with thionyl chloride and other reagents to yield the final product.

The following sections provide a detailed comparison of these routes based on key performance indicators and environmental metrics.

Data Presentation

The environmental and efficiency metrics for the three synthesis routes are summarized in the table below for easy comparison.

MetricRoute 1: Mixed-Acid NitrationRoute 2: Solid Superacid CatalysisRoute 3: Multi-Step Synthesis from 2-Nitrotoluene
Starting Material p-Methylsulfonyl Toluenep-Methylsulfonyl Toluene2-Nitrotoluene
Key Reagents Nitric Acid, Sulfuric AcidNitric Acid, Acetic Anhydride, Solid Superacid (SO₄²⁻/ZrO₂)Chlorosulfonic Acid, Thionyl Chloride, Sodium Sulfite, Sodium Carbonate, Chloroacetic Acid
Overall Yield ~98%95-98%~82.3%
Atom Economy ~80.1%~80.1% (excluding catalyst)~45.7%
E-factor (estimated) High (>10)Low (1-5, assuming catalyst recycling)Very High (>20)
Key Environmental Concerns - Large volumes of corrosive and hazardous acidic waste (H₂SO₄, HNO₃)- Significant water usage for quenching and washing- Formation of inorganic salt waste after neutralization- Use of organic solvent (e.g., dichloromethane)- Energy required for catalyst preparation and regeneration- Use of highly corrosive and hazardous reagents (chlorosulfonic acid, thionyl chloride)- Generation of multiple waste streams from different steps- Use of organic solvent (toluene)

Experimental Protocols

Route 1: Traditional Mixed-Acid Nitration of p-Methylsulfonyl Toluene

This method is adapted from typical aromatic nitration procedures.

Materials:

  • p-Methylsulfonyl toluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 g of p-methylsulfonyl toluene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-methylsulfonyl toluene over a period of 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • The solid product precipitates out. Filter the solid, wash with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Route 2: Solid Superacid-Catalyzed Nitration of p-Methylsulfonyl Toluene

This protocol is based on the use of a sulfated zirconia catalyst.

Materials:

  • p-Methylsulfonyl toluene

  • Concentrated Nitric Acid (65%)

  • Acetic Anhydride

  • Solid Superacid Catalyst (e.g., SO₄²⁻/ZrO₂)

  • Dichloromethane (solvent and for extraction)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask in an ice bath, add a solution of p-methylsulfonyl toluene (5 g) in dichloromethane (50 mL).

  • Add the solid superacid catalyst (e.g., 10 wt% of the substrate).

  • In a separate flask, prepare a nitrating agent by slowly adding concentrated nitric acid (1.1 equivalents) to acetic anhydride (1.1 equivalents) at 0 °C.

  • Add the prepared nitrating agent dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Route 3: Multi-Step Synthesis from 2-Nitrotoluene

This is a more complex synthesis involving several steps.

Materials:

  • 2-Nitrotoluene

  • Chlorosulfonic acid

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Sodium sulfite

  • Sodium carbonate

  • Chloroacetic acid

  • Toluene (solvent)

  • Water

Procedure:

Step 1: Sulfonation of 2-Nitrotoluene

  • In a reaction vessel, heat chlorosulfonic acid (1.1 equivalents) to 110-120 °C.

  • Slowly add 2-nitrotoluene (1 equivalent) to the hot acid over 1 hour.

  • Maintain the reaction mixture at this temperature for 3-6 hours. The evolved HCl gas should be neutralized in a scrubber.

Step 2: Formation of the Sulfonyl Chloride

  • Cool the reaction mixture from Step 1 to 60-65 °C.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equivalents) to the mixture.

  • Stir the mixture at 60-65 °C for 3-6 hours to form 3-nitro-4-methylbenzene sulfonyl chloride.

Step 3: Synthesis of this compound

  • In a separate vessel, dissolve sodium sulfite (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water.

  • Cool the solution to 3-10 °C and slowly add the 3-nitro-4-methylbenzene sulfonyl chloride solution from Step 2.

  • After the addition, allow the mixture to react at 25-35 °C for several hours.

  • Slowly add a solution of chloroacetic acid (1.1 equivalents).

  • Heat the reaction mixture to 70-75 °C for about 10 hours.

  • Add toluene to the reaction mixture and stir. Separate the organic layer.

  • Cool the toluene layer to 10-15 °C to crystallize the product.

  • Filter the solid and dry to obtain this compound.

Mandatory Visualization

Synthesis_Comparison cluster_route1 Route 1: Mixed-Acid Nitration cluster_route2 Route 2: Solid Superacid Catalysis cluster_route3 Route 3: Multi-Step from 2-Nitrotoluene pMT1 p-Methylsulfonyl Toluene product1 4-Methylsulfonyl- 2-nitrotoluene pMT1->product1 Nitration reagents1 HNO₃ / H₂SO₄ reagents1->product1 waste1 Spent Acid (H₂SO₄, HNO₃, H₂O) product1->waste1 Waste Stream pMT2 p-Methylsulfonyl Toluene product2 4-Methylsulfonyl- 2-nitrotoluene pMT2->product2 Nitration reagents2 HNO₃ / Ac₂O Solid Superacid reagents2->product2 catalyst_recycle Catalyst Recycling product2->catalyst_recycle Recovery start3 2-Nitrotoluene intermediate1 Sulfonation Product start3->intermediate1 Sulfonation intermediate2 Sulfonyl Chloride intermediate1->intermediate2 Chlorination product3 4-Methylsulfonyl- 2-nitrotoluene intermediate2->product3 Substitution waste3 Multiple Waste Streams product3->waste3 Waste Stream reagents3a ClSO₃H reagents3a->intermediate1 reagents3b SOCl₂ reagents3b->intermediate2 reagents3c Na₂SO₃, Na₂CO₃, ClCH₂COOH reagents3c->product3

Caption: Comparative workflow of the three main synthesis routes for this compound.

Environmental_Impact_Logic SynthesisRoute Choice of Synthesis Route Route1 Route 1 (Mixed Acid) SynthesisRoute->Route1 Route2 Route 2 (Solid Acid) SynthesisRoute->Route2 Route3 Route 3 (Multi-Step) SynthesisRoute->Route3 Waste Waste Generation (E-factor) Route1->Waste High AtomEconomy Atom Economy Route1->AtomEconomy Moderate ReagentHazards Reagent Hazards Route1->ReagentHazards High (Corrosive Acids) Energy Energy Consumption Route1->Energy Moderate Route2->Waste Low Route2->AtomEconomy Moderate Route2->ReagentHazards Moderate (Solvent) Route2->Energy Potentially High (Catalyst Prep) Route3->Waste Very High Route3->AtomEconomy Low Route3->ReagentHazards Very High (ClSO₃H, SOCl₂) Route3->Energy High (Multiple Steps) Impact Environmental Impact Waste->Impact AtomEconomy->Impact ReagentHazards->Impact Energy->Impact

Caption: Logical relationship between the choice of synthesis route and its environmental impact factors.

Conclusion

The assessment of the environmental impact of this compound synthesis reveals a clear trade-off between traditional, high-yielding methods and greener, more sustainable alternatives.

  • Route 1 (Traditional Mixed-Acid Nitration) , while providing a high yield, is the least environmentally friendly due to the large quantities of hazardous and corrosive waste generated. Its high E-factor makes it undesirable from a green chemistry perspective.

  • Route 2 (Solid Superacid-Catalyzed Nitration) presents a significant improvement in terms of environmental impact. The ability to recycle the catalyst drastically reduces waste, leading to a much lower E-factor. While the atom economy is comparable to the traditional method, the reduction in corrosive liquid waste is a major advantage. Further research into catalyst longevity and regeneration efficiency is crucial for its industrial-scale application.

  • Route 3 (Multi-Step Synthesis from 2-Nitrotoluene) is the least favorable in terms of both atom economy and waste generation. The multiple steps and the use of highly hazardous reagents contribute to a very high E-factor and significant safety concerns.

For researchers and drug development professionals, the choice of synthesis route should not be based solely on yield. The environmental impact, as quantified by metrics like atom economy and E-factor, along with the inherent hazards of the reagents, should be critical considerations. The solid superacid-catalyzed route emerges as a promising sustainable alternative to the traditional mixed-acid nitration, aligning with the principles of green chemistry. Further optimization of this greener route could lead to a more environmentally benign and economically viable industrial production of this compound.

The Untapped Therapeutic Potential of 4-Methylsulfonyl-2-nitrotoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 4-Methylsulfonyl-2-nitrotoluene is predominantly recognized as a key intermediate in the synthesis of the herbicide mesotrione, its potential as a scaffold for novel therapeutic agents remains largely unexplored in publicly available literature. However, the journey from this nitrotoluene to clinically relevant compounds is highly plausible through its key synthetic intermediate, 2-amino-4-methylsulfonylaniline. This guide explores the prospective biological activities of compounds that can be synthesized from this aniline derivative, drawing comparisons with known bioactive molecules. We present plausible synthetic pathways to potent classes of compounds—quinazolines, pyrimidines, and triazines—supported by experimental data from structurally related analogs, offering a roadmap for future research and development.

From a Simple Toluene Derivative to Complex Heterocycles: A Synthetic Overview

The transformation of this compound into a versatile precursor for drug synthesis is a straightforward process. The nitro group can be readily reduced to an amine, yielding 2-amino-4-methylsulfonylaniline. This aniline is a valuable building block for the synthesis of various heterocyclic compounds with established pharmacological activities.

Synthetic Pathway This compound This compound 2-amino-4-methylsulfonylaniline 2-amino-4-methylsulfonylaniline This compound->2-amino-4-methylsulfonylaniline Reduction (e.g., Fe/HCl, H₂/Pd-C) Bioactive Heterocycles Bioactive Heterocycles 2-amino-4-methylsulfonylaniline->Bioactive Heterocycles Cyclization Reactions

Caption: General synthetic route from this compound to bioactive heterocycles.

Comparative Analysis of Potential Bioactive Derivatives

The 2-amino-4-methylsulfonylaniline core can be elaborated into several classes of heterocyclic compounds with proven therapeutic value. Below, we compare the potential anticancer, antimicrobial, and anti-inflammatory activities of quinazoline, pyrimidine, and triazine derivatives that could be synthesized from this precursor. The data presented is based on published results for structurally analogous compounds.

Table 1: Anticancer Activity of Potential Quinazoline and Pyrimidine Derivatives
Compound ClassTarget/MechanismRepresentative Compound (Analog)Cell LineIC50 (µM)Reference
Quinazolines EGFR/VEGFR-2 Kinase Inhibition4-Anilinoquinazoline DerivativeVarious Cancer Cells0.1 - 10
Topoisomerase Inhibition2-Aryl-4-aminoquinazolineKB, Hep-G2, LU-1, MCF-76.5 (KB)[1]
Pyrimidines CDK1 Inhibition2-Amino-4-(arylamino)pyrimidineVarious Cancer Cells13.6[2]
General Cytotoxicity2-Amino-4-chloropyrimidine DerivativeHCT116, MCF789.24 (HCT116)[3]
Table 2: Antimicrobial Activity of Potential Triazine Derivatives
Compound ClassTarget OrganismRepresentative Compound (Analog)MIC (µg/mL)Reference
Triazines Gram-positive bacteria2,4,6-Trisubstituted triazine6.25 - 12.5[4]
Gram-negative bacteria2,4,6-Trisubstituted triazine6.25 - 12.5[4]
Fungi2,4,6-Trisubstituted triazine6.25 - 12.5[4]
Table 3: Anti-inflammatory Activity of Potential Amide Derivatives

| Compound Class | Target/Mechanism | Representative Compound (Analog) | In vivo Model | % Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | Amides | COX-1/2 Inhibition | Dihydroquinazolin-3(2H)-yl benzamide | Carrageenan-induced paw edema | 38.1 - 54.1 |[5] | | | General Inflammation | Methanesulfonamide derivative | Carrageenan-induced paw edema | 34.7 |[6] |

Plausible Signaling Pathways and Experimental Workflows

The potential therapeutic effects of these derivatives can be attributed to their interaction with key cellular signaling pathways implicated in various diseases.

Anticancer Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR/VEGFR EGFR/VEGFR PI3K PI3K EGFR/VEGFR->PI3K Ras Ras EGFR/VEGFR->Ras Akt Akt PI3K->Akt Phosphorylation Cascade mTOR mTOR Akt->mTOR Phosphorylation Cascade Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway ERK->Proliferation Quinazoline/Pyrimidine Inhibitor Quinazoline/Pyrimidine Inhibitor Quinazoline/Pyrimidine Inhibitor->EGFR/VEGFR Inhibition

Caption: Potential mechanism of action for anticancer quinazoline and pyrimidine derivatives.

Detailed Experimental Protocols

To facilitate further research, we provide detailed methodologies for the synthesis and biological evaluation of these classes of compounds, adapted from literature on analogous structures.

General Procedure for the Synthesis of 4-Anilinoquinazolines

A mixture of 2-amino-4-chloroquinazoline (1 mmol) and the corresponding aniline (in this case, 2-amino-4-methylsulfonylaniline) (1.1 mmol) in isopropanol (10 mL) is heated at reflux for 4-6 hours. After cooling to room temperature, the precipitate formed is filtered, washed with cold isopropanol, and dried to afford the desired 2-amino-4-anilinoquinazoline derivative. The product can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 2,4,6-Trisubstituted Triazines

To a stirred solution of cyanuric chloride (1 mmol) in acetone at 0-5 °C, a solution of an amine (e.g., 2-amino-4-methylsulfonylaniline) (1 mmol) in acetone is added dropwise. The reaction mixture is stirred for 2 hours at this temperature. Then, a second amine (1 mmol) is added, and the mixture is stirred at room temperature for another 4 hours. Finally, a third amine (1 mmol) is added, and the reaction is refluxed for 6-8 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the trisubstituted triazine.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours. After treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The microbial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 cells/mL (for fungi). The plates are incubated at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Male Wistar rats are divided into groups and administered the test compounds or a reference drug (e.g., indomethacin) orally. One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[5]

Conclusion and Future Directions

The structural framework of this compound, through its accessible aniline derivative, presents a promising starting point for the development of novel therapeutic agents. The synthesis of quinazoline, pyrimidine, and triazine derivatives incorporating the 4-methylsulfonylphenyl moiety is a viable strategy for generating compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. The provided comparative data and experimental protocols serve as a foundation for researchers to embark on the synthesis and biological evaluation of these novel chemical entities. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, potentially leading to the discovery of new drug candidates.

References

Safety Operating Guide

Proper Disposal of 4-Methylsulfonyl-2-nitrotoluene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Methylsulfonyl-2-nitrotoluene is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, wear respiratory protection.[1]

Waste Identification and Characterization

This compound must be managed as a hazardous waste. It is classified with several hazards that necessitate careful handling and disposal.

Summary of Hazards:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral
H317: May cause an allergic skin reactionSensitization, Skin
H361f: Suspected of damaging fertilityReproductive toxicity
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard

Data sourced from PubChem.[2]

Spill Management Protocol

In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal.[1]

    • For liquid spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth, and then place it into a sealed container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Operational Plan:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1]

  • Engage a Licensed Disposal Service:

    • Contact a licensed professional waste disposal service to handle the transportation and disposal of the chemical waste.

    • It is crucial to adhere to all federal, state, and local environmental regulations. For specific guidance, you can contact your regional Environmental Protection Agency (EPA) office or your state's Department of Environmental Protection (DEP).[3]

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal:

    • Empty containers should be disposed of as unused product. Do not reuse empty containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Characterize as Hazardous Waste A->B D Spill Occurs A->D C Properly Label and Store in a Sealed Container B->C F Contact Licensed Hazardous Waste Vendor C->F D->C No E Follow Spill Management Protocol D->E Yes E->C G Arrange for Pickup and Transport F->G H Incineration at a Permitted Facility G->H I Documentation and Record Keeping H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylsulfonyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylsulfonyl-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS Number: 1671-49-4). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact in the laboratory setting.

Hazard Summary

This compound is a hazardous substance that requires careful handling. Below is a summary of its hazard classifications.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Reproductive Toxicity Suspected of damaging fertility.
Hazardous to the Aquatic Environment, Long-term Hazard Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and potential projectiles.
Skin Nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and closed-toe shoes.Prevents skin contact, which can cause irritation and allergic reactions.[1]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Minimizes the inhalation of harmful vapors and dust.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is functioning correctly.
  • Locate the nearest eyewash station and safety shower and confirm they are accessible.
  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling:

  • Don all required PPE as outlined in the table above.
  • Conduct all handling of the compound exclusively within a chemical fume hood to control exposure.
  • When weighing the solid, do so in a contained manner to prevent dust dispersal.
  • If creating a solution, slowly add the solid to the solvent to avoid splashing.
  • Keep containers tightly closed when not in use.

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate decontaminating solution.
  • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

2. Waste Segregation:

  • Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
  • Specifically, avoid mixing with strong oxidizing agents, strong bases, or reducing agents.

3. Disposal Procedure:

  • All waste must be disposed of through a licensed professional waste disposal service.[2]
  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
  • Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Prepare Work Area verify_hood Verify Fume Hood Functionality prep_area->verify_hood locate_safety Locate Safety Equipment verify_hood->locate_safety gather_materials Gather Materials locate_safety->gather_materials don_ppe Don Personal Protective Equipment gather_materials->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood weigh Weigh Solid Carefully handle_in_hood->weigh prepare_solution Prepare Solution (if applicable) handle_in_hood->prepare_solution close_containers Keep Containers Closed weigh->close_containers prepare_solution->close_containers clean_area Clean & Decontaminate Work Area close_containers->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe collect_liquid Collect Liquid Waste clean_area->collect_liquid wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_solid Collect Solid Waste dispose_ppe->collect_solid segregate_waste Segregate Waste Streams collect_solid->segregate_waste collect_liquid->segregate_waste professional_disposal Arrange for Professional Disposal segregate_waste->professional_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylsulfonyl-2-nitrotoluene
Reactant of Route 2
Reactant of Route 2
4-Methylsulfonyl-2-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.